1,2-Eucin(13Z)-olein
Description
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25-27,29-30,32,38,41,54H,4-15,17-18,20-24,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,29-26-,32-30-,41-38- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABVOCYVJCRKP-IMBBCGFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of 1,2-Eucin(13Z)-olein
An in-depth technical guide on the chemical "1,2-Eucin(13Z)-olein" cannot be provided at this time due to significant ambiguity and conflicting information regarding its precise chemical structure.
Initial research into the identity of "this compound" has revealed several inconsistencies across chemical databases and suppliers, making it impossible to definitively determine the correct molecular structure. This ambiguity is fundamental and prevents the creation of an accurate and reliable technical document as requested.
-
Unclear Naming Convention: The name "this compound" is not a standard, systematically recognized chemical name for a triacylglycerol. The term "Eucin" does not correspond to a common fatty acid. It is possibly a typographical error for "Erucin," which would refer to a derivative of erucic acid. However, this cannot be confirmed without further clarification.
-
Conflicting Fatty Acid Composition: Some sources describe "this compound" as a triacylglycerol containing palmitic acid, oleic acid, and arachidonic acid.[1][2][3][4] This composition does not align with the provided name, which implies the presence of "Eucin" and oleic acid on the glycerol (B35011) backbone.
-
Discrepancies in CAS Numbers: Different CAS (Chemical Abstracts Service) numbers have been associated with similar-sounding names, suggesting they are distinct chemical entities. For instance, "1,2-Erucin(13Z)-3-Olein" is associated with CAS number 26838-15-3[5], while "this compound" has been linked to CAS number 675876-04-7.[2] This discrepancy further complicates the identification of the correct compound.
A triacylglycerol is defined by the specific fatty acids attached to its glycerol backbone at the sn-1, sn-2, and sn-3 positions. Without a clear and unambiguous identification of these fatty acids, the following critical components of the requested technical guide cannot be developed:
-
Chemical Structure and Physicochemical Properties: A definitive chemical structure is the foundation for determining molecular weight, formula, and other physical and chemical characteristics.
-
Experimental Protocols: Synthesis, purification, and analytical methods are all specific to the exact molecular structure.
-
Biological Activity and Signaling Pathways: Any discussion of the compound's role in biological systems would be purely speculative without knowing its precise structure.
Due to these fundamental inconsistencies, providing an in-depth technical guide with accurate data presentation, experimental protocols, and visualizations for "this compound" is not feasible. Further clarification of the exact chemical structure or a correct, unambiguous chemical name is required to proceed with this request.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol
Disclaimer: The requested compound "1,2-Eucin(13Z)-olein" does not correspond to a standard chemical nomenclature. Based on the structural indicators, this guide details the synthesis of a plausible interpretation: 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol . This is a specific stereoisomer of a diacylglycerol (DAG) containing oleic acid and (13Z)-eicosenoic acid (also known as Paullinic Acid). The methodologies presented are based on established principles of lipid chemistry and are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that serve as key metabolic intermediates and pivotal second messengers in cellular signaling.[1] Specifically, 1,2-diacyl-sn-glycerols are known to activate a variety of intracellular targets, most notably Protein Kinase C (PKC), initiating cascades that regulate cell growth, differentiation, and apoptosis.[2] The precise fatty acid composition and their stereospecific positioning on the glycerol (B35011) backbone can significantly influence the biological activity and metabolic fate of the DAG molecule.
This technical guide provides a comprehensive overview of a chemoenzymatic strategy for the stereospecific synthesis of 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol, a novel mixed-acid diacylglycerol. It includes detailed experimental protocols for its synthesis, a robust purification strategy designed to minimize acyl migration, and methods for its characterization.
Chemical Synthesis Strategy
The synthesis of a stereospecific 1,2-diacyl-sn-glycerol with two different fatty acids requires a multi-step approach involving protection and regioselective acylation of a chiral glycerol backbone. The strategy outlined below starts from commercially available (R)-(-)-Solketal to establish the sn stereochemistry.
Synthesis Workflow
The overall workflow involves the protection of the sn-3 hydroxyl group, sequential acylation at the sn-1 and sn-2 positions, and final deprotection to yield the target diacylglycerol.
Caption: Chemoenzymatic synthesis workflow for 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol.
Detailed Experimental Protocols
Materials and Reagents
-
(R)-(-)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Oleic Acid (≥99%)
-
(13Z)-Eicosenoic Acid (Paullinic Acid) (≥99%)[3]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trityl Chloride
-
Boric Acid
-
Trimethoxyborane
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Silica (B1680970) Gel 60 (230-400 mesh)
-
Boric acid-impregnated silica gel (prepared by suspending silica gel in a 5% aqueous solution of boric acid, followed by activation at 110°C)
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 1-Oleoyl-sn-glycerol-3-O-isopropylidene
-
In a round-bottom flask under an argon atmosphere, dissolve (R)-(-)-Solketal (1.0 eq), oleic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2 v/v).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected monoacylglycerol.
Step 2: Hydrolysis of the Isopropylidene Group
-
Dissolve the product from Step 1 in a solution of boric acid (1.5 eq) in trimethoxyborane.
-
Stir the mixture at 80°C for 2 hours.
-
Cool the reaction, add methanol (B129727), and evaporate the solvent under reduced pressure. Repeat this co-evaporation with methanol three times to remove all borate (B1201080) esters.
-
The resulting crude 1-oleoyl-sn-glycerol is used directly in the next step after drying under high vacuum.
Step 3: Protection of sn-3 and Acylation of sn-2
-
Dissolve the crude 1-oleoyl-sn-glycerol (1.0 eq) in anhydrous pyridine and cool to 0°C.
-
Add trityl chloride (1.2 eq) portion-wise and stir at room temperature for 12 hours.
-
Cool the mixture back to 0°C. In a separate flask, activate (13Z)-eicosenoic acid (1.1 eq) with DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM as described in Step 1.
-
Add the activated fatty acid solution to the tritylated glycerol mixture.
-
Allow the reaction to proceed at room temperature for 16-24 hours.
-
Work up the reaction as in Step 1. Purify the crude product by column chromatography.
Step 4: Final Deprotection of the Trityl Group
-
Dissolve the protected diacylglycerol from Step 3 in a solution of boric acid (2.0 eq) in trimethoxyborane.
-
Stir the mixture at 50°C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and co-evaporate with methanol as described in Step 2.
-
The final crude product is then subjected to purification.
Purification Protocol
The purification of 1,2-diacyl-sn-glycerols is challenging due to the risk of acyl migration to the more stable 1,3-diacylglycerol isomer.[4] The following protocol is designed to minimize this side reaction.
Purification Workflow
Caption: Workflow for the purification of 1,2-diacyl-sn-glycerols.
Step-by-Step Purification Procedure
-
Initial Extraction: Dissolve the crude product from synthesis in hexane and wash with a 1:1 mixture of methanol and water to remove highly polar impurities. Separate the organic (hexane) layer and dry over anhydrous Na₂SO₄.
-
Column Chromatography:
-
Prepare a column with boric acid-impregnated silica gel slurried in hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., from 0% to 15% ethyl acetate).
-
Collect fractions and monitor by TLC, visualizing with a suitable stain (e.g., phosphomolybdic acid).
-
Pool the fractions containing the pure 1,2-diacylglycerol. The use of boric acid complexes with the cis-diol system of the 1,2-DAG, preventing acyl migration on the silica surface.[5]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.
-
Final Product Handling: Store the final product, a colorless to pale yellow oil, under an inert atmosphere (argon or nitrogen) at -20°C or lower to prevent oxidation and acyl migration.
Data Presentation and Characterization
The identity and purity of the synthesized 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol should be confirmed by a combination of chromatographic and spectroscopic techniques.
Analytical Methods
-
Thin-Layer Chromatography (TLC): Silica gel plates; Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (90:10:1 v/v/v); Visualization: Phosphomolybdic acid stain and heating.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and isopropanol (B130326) can be used for purity assessment.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Specific resonances for the glycerol backbone protons and carbons can confirm the 1,2-substitution pattern.[7][8]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) MS will confirm the molecular weight and can provide fragmentation data to identify the individual fatty acyl chains.[6]
Expected Analytical Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₄₁H₇₆O₅ |
| Molecular Weight | 665.04 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.26 (m, 1H, sn-2 CH), ~5.35 (m, 4H, olefinic CH), ~4.3 (dd, 1H, sn-1 CH₂a), ~4.15 (dd, 1H, sn-1 CH₂b), ~4.1 (m, 2H, sn-3 CH₂), ~2.3 (t, 4H, α-CH₂ to C=O), ~2.0 (m, 8H, allylic CH₂), 1.6 (m, 4H, β-CH₂ to C=O), 1.2-1.4 (br s, alkyl CH₂), 0.88 (t, 6H, terminal CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.4, 173.0 (C=O), ~130.0, 129.8, 129.7 (olefinic CH), ~70.5 (sn-2 CH), ~63.2 (sn-1 CH₂), ~62.5 (sn-3 CH₂), ~34.2, 34.0 (α-CH₂ to C=O), ~31.9-22.7 (alkyl CH₂), ~14.1 (terminal CH₃) |
| Mass Spec (ESI-MS) | [M+Na]⁺ at m/z 688.55 |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Biological Context: Diacylglycerol Signaling Pathway
1,2-Diacyl-sn-glycerols are potent signaling molecules generated at the plasma membrane upon stimulation of cell surface receptors. A canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP₃) and DAG.[9] While IP₃ mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit cellular responses.[10]
Caption: The canonical Phospholipase C (PLC) signaling pathway generating DAG and IP₃.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.monash.edu [research.monash.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.uoc.gr [chemistry.uoc.gr]
- 8. mdpi.com [mdpi.com]
- 9. Diacylglycerol pathway | PPTX [slideshare.net]
- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Physicochemical Properties of 1,2-Diacylglycerols: A Focus on 1,2-Dioleoyl-sn-glycerol
Disclaimer: The compound "1,2-Eucin(13Z)-olein" is not found in the scientific literature under this name. The term "Eucin" is not a standard chemical descriptor, and "(13Z)-olein" refers to a less common isomer of oleic acid. This guide will, therefore, focus on the well-characterized and structurally related molecule, 1,2-dioleoyl-sn-glycerol (B52968) (1,2-DOG) . This diacylglycerol contains two residues of the common (9Z)-oleic acid and serves as an excellent model for understanding the physicochemical properties relevant to this class of lipids.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycerol, detailed experimental protocols, and relevant biological signaling pathways.
Physicochemical Properties of 1,2-Dioleoyl-sn-glycerol
1,2-Dioleoyl-sn-glycerol is a key lipid molecule, acting as a second messenger in various cellular signaling pathways. Its physical and chemical properties are fundamental to its biological function, influencing its behavior within cellular membranes and its interaction with effector proteins.
The following table summarizes the key physicochemical properties of 1,2-dioleoyl-sn-glycerol.
| Property | Value |
| IUPAC Name | (2S)-2,3-bis[[(9Z)-octadec-9-enoyl]oxy]propyl (9Z)-octadec-9-enoate |
| Synonyms | 1,2-Dioleoyl-sn-glycerol, 1,2-DOG, Diacylglycerol 18:1/18:1 |
| Molecular Formula | C₃₉H₇₀O₅ |
| Molecular Weight | 623.0 g/mol |
| Physical State | Colorless oil |
| Melting Point | Approximately -4 to -2 °C |
| Solubility | Soluble in chloroform, methanol (B129727), ethanol, and other organic solvents. Insoluble in water. |
| Density | ~0.91 g/cm³ |
| Spectral Data (¹H-NMR) | Peaks at ~5.3 ppm (olefinic protons), ~4.2-4.4 ppm (glycerol CH₂), ~5.1 ppm (glycerol CH), ~2.3 ppm (α-carbonyl CH₂), ~2.0 ppm (allylic CH₂), ~1.6 ppm (β-carbonyl CH₂), ~1.3 ppm (methylene chain), ~0.9 ppm (terminal methyl) |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of diacylglycerols. The following sections describe standard protocols for determining key physicochemical properties.
This protocol outlines the separation and quantification of 1,2-dioleoyl-sn-glycerol from a lipid mixture.
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Objective: To separate and quantify 1,2-DOG.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A normal-phase silica (B1680970) column or a reverse-phase C18 column.
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Mobile Phase (Normal Phase): A gradient of hexane (B92381)/isopropanol/acetic acid. For example, a gradient starting from 98:1:1 to 90:9:1.
-
Mobile Phase (Reverse Phase): A gradient of methanol/water or acetonitrile/water.
-
Sample Preparation:
-
Dissolve the lipid extract in the initial mobile phase solvent (e.g., hexane or methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the sample (e.g., 10-20 µL).
-
Run the gradient elution program.
-
Detect the eluting lipids using ELSD or UV (at ~205 nm).
-
Quantify the 1,2-DOG peak by comparing its area to a standard curve prepared with a known concentration of 1,2-DOG standard.
-
This protocol describes the structural confirmation and identification of 1,2-DOG using mass spectrometry.
-
Objective: To confirm the molecular weight and fragmentation pattern of 1,2-DOG.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for diacylglycerols.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or chloroform/methanol (1:1 v/v), often with the addition of an ammonium (B1175870) salt (e.g., ammonium acetate) to promote adduct formation ([M+NH₄]⁺).
-
Procedure:
-
Infuse the sample directly into the mass spectrometer or inject it into the LC system.
-
Acquire the full scan mass spectrum to identify the parent ion. For 1,2-DOG, this will be the [M+H]⁺ ion at m/z 623.0 or the [M+NH₄]⁺ ion at m/z 640.0.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.
-
Analyze the fragment ions, which will correspond to the neutral loss of the fatty acyl chains, to confirm the structure. For 1,2-dioleoyl-sn-glycerol, characteristic fragments will result from the loss of one oleic acid molecule.
-
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex processes.
1,2-Diacylglycerol is a critical second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). Its primary downstream effector is Protein Kinase C (PKC).
Caption: The PLC-mediated signaling pathway generating IP₃ and 1,2-DAG.
This diagram illustrates a typical workflow for the extraction and analysis of diacylglycerols from a biological sample.
Caption: General workflow for the extraction and analysis of diacylglycerols.
In-depth Technical Guide: The Biological Role and Function of 1,2-Eucin(13Z)-olein
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
Initial investigations into the publicly available scientific literature and chemical databases reveal a significant scarcity of specific information regarding the biological role and function of the specific triacylglycerol "1,2-Eucin(13Z)-olein". While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its specific signaling pathways, quantitative biological activity, or established experimental protocols. This guide, therefore, serves as a foundational document summarizing the limited available information and providing a framework for potential future research based on the general understanding of similar lipid molecules.
Introduction to this compound
This compound is identified as a triacylglycerol, a class of lipids that are esters derived from glycerol (B35011) and three fatty acids. Specifically, it is reported to contain palmitic acid, oleic acid, and arachidonic acid[1]. Triacylglycerols are the main constituents of body fat in humans and other vertebrates, and are also found in vegetable fats. They play a crucial role in metabolism as energy sources and are involved in various cellular processes.
Chemical Structure and Properties:
Postulated Biological Role and Function
Given the lack of direct research on this compound, its biological role can be inferred from the functions of its constituent fatty acids and the general roles of triacylglycerols.
-
Energy Storage: Like other triacylglycerols, this compound is likely a dense energy reserve in organisms.
-
Signaling Precursor: The presence of arachidonic acid is particularly noteworthy. Arachidonic acid is a key precursor to a wide range of signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, which are collectively known as eicosanoids. These molecules are potent regulators of inflammation, immunity, and central nervous system functions.
-
Membrane Composition: While triacylglycerols are not major structural components of cell membranes, their constituent fatty acids are. The cleavage of fatty acids from the glycerol backbone by lipases can release palmitic acid, oleic acid, and arachidonic acid, which can then be incorporated into phospholipids, the primary building blocks of cellular membranes. This can influence membrane fluidity, permeability, and the function of membrane-bound proteins.
Potential Signaling Pathways
The involvement of this compound in signaling pathways would most likely be mediated through the enzymatic release of its constituent fatty acids, particularly arachidonic acid.
Arachidonic Acid Cascade:
The liberation of arachidonic acid from the glycerol backbone would initiate the well-characterized arachidonic acid cascade. This complex signaling network involves multiple enzymes and results in the production of a diverse array of bioactive lipids.
Caption: Postulated signaling cascade initiated by the hydrolysis of this compound.
Proposed Experimental Protocols
Due to the absence of specific experimental data for this compound, this section outlines general methodologies that could be adapted to investigate its biological functions.
4.1. In Vitro Lipase Activity Assay
This experiment would determine if this compound can serve as a substrate for various lipases, leading to the release of its constituent fatty acids.
Methodology:
-
Substrate Preparation: Prepare a solution of this compound in a suitable buffer containing a fluorescent or colorimetric indicator for fatty acid release.
-
Enzyme Reaction: Incubate the substrate solution with different purified lipases (e.g., pancreatic lipase, lipoprotein lipase) at optimal temperature and pH.
-
Detection: Monitor the release of free fatty acids over time using a spectrophotometer or fluorometer.
-
Analysis: Quantify the rate of hydrolysis to determine the substrate specificity of each lipase for this compound.
Caption: Experimental workflow for an in vitro lipase activity assay.
4.2. Cell-Based Assay for Eicosanoid Production
This experiment would investigate whether the addition of this compound to cultured cells leads to the production of eicosanoids.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., macrophages, endothelial cells) to confluence.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Eicosanoid Measurement: Quantify the levels of specific eicosanoids (e.g., Prostaglandin E2, Leukotriene B4) in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the eicosanoid levels in treated cells to untreated controls.
Quantitative Data Summary
As there is no publicly available quantitative data regarding the biological activity of this compound, the following table is a template that can be used to structure data from future experiments as outlined above.
| Experimental Assay | Parameter Measured | Result (Unit) |
| In Vitro Lipase Activity | Rate of fatty acid release (nmol/min) | To be determined |
| Cell-Based Eicosanoid Production | Prostaglandin E2 concentration (pg/mL) | To be determined |
| Cell-Based Eicosanoid Production | Leukotriene B4 concentration (pg/mL) | To be determined |
Conclusion and Future Directions
This compound is a triacylglycerol with a composition that suggests potential involvement in significant biological pathways, primarily through the release of arachidonic acid. However, the current lack of specific research on this molecule means that its precise biological role and function remain to be elucidated. The experimental protocols and frameworks provided in this guide offer a starting point for future investigations. Key research questions to address include:
-
What is the specific stereochemical structure of this compound?
-
Which lipases exhibit the highest specificity for this triacylglycerol?
-
What is the downstream signaling impact of this compound in different cell types?
-
Does this molecule have any unique biological activities independent of its constituent fatty acids?
Answering these questions will be crucial to understanding the potential of this compound as a subject for further research and potential therapeutic development.
References
The Elusive Triacylglycerol: A Technical Guide to the Natural Occurrence and Analysis of 1,2-(13Z)-Eicosenoyl-Oleoyl-Glycerol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document addresses the inquiry into the natural occurrence of "1,2-Eucin(13Z)-olein." Initial investigation reveals that "this compound" is not a standard chemical name. Based on systematic nomenclature, the likely intended molecule is a triacylglycerol (TAG) or diacylglycerol (DAG) containing (13Z)-eicosenoic acid and oleic acid at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. (13Z)-eicosenoic acid is commonly known as paullinic acid. Therefore, this guide will focus on the natural occurrence of its constituent fatty acids, particularly paullinic acid, and the analytical methodologies required to identify specific regioisomers such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol. A single commercial listing for "this compound" describes it as a triacylglycerol containing palmitic, oleic, and arachidonic acids, which is inconsistent with the name and highlights the ambiguity of the term[1].
Natural Occurrence of Constituent Fatty Acids
The presence of a specific triacylglycerol is contingent on the co-occurrence and incorporation of its constituent fatty acids into lipids within an organism.
Paullinic Acid ((13Z)-Eicosenoic Acid)
Paullinic acid is an omega-7 monounsaturated fatty acid.[2][3] Its natural occurrence is relatively uncommon compared to other fatty acids. It is found in both plant and marine organisms.
Table 1: Quantitative Occurrence of Paullinic Acid in Various Organisms
| Organism | Tissue/Oil | Concentration (% of total fatty acids) | Reference |
| Paullinia cupana (Guarana) | Seed Oil | ~1.5% | [3] |
| Various Fish Species | Muscle | Variable, typically low percentages | [2][4] |
| Pyrococcus furiosus | Cells | Reported presence | [5] |
| Brassica napus (Rutabaga) | Not specified | Reported presence | [6] |
Note: Quantitative data for paullinic acid is sparse in the readily available literature. The percentages can vary significantly based on environmental conditions, diet, and genetic factors.
Oleic Acid ((9Z)-Octadecenoic Acid)
Oleic acid is one of the most common fatty acids in nature, found in the lipids of most plants and animals. It is a major component of membrane phospholipids (B1166683) and storage triacylglycerols. Given its ubiquity, organisms that produce paullinic acid will also have significant amounts of oleic acid, making the formation of a TAG containing both fatty acids biochemically plausible.
Biosynthesis and Incorporation into Glycerolipids
Fatty acids are synthesized de novo in plants and most other organisms from acetyl-CoA.[7] A series of elongation and desaturation steps produce the variety of fatty acids found in an organism. Paullinic acid is an elongation product of oleic acid's metabolic pathway. Once synthesized, these fatty acids are activated to acyl-CoA or acyl-ACP and can be incorporated into the glycerol backbone to form glycerolipids, including triacylglycerols. The specific positioning of fatty acids onto the glycerol backbone (regiospecificity) is determined by the selectivity of various acyltransferase enzymes.
Experimental Protocols for Identification and Quantification
Identifying a specific regioisomer of a triacylglycerol, such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol, is a significant analytical challenge because many isomers can exist with the same overall mass. For example, 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol is a distinct molecule with identical mass. The following protocols outline the methodologies required for such detailed structural elucidation.
Lipid Extraction
A standard lipid extraction is the first step. The Folch or Bligh-Dyer methods are commonly used to extract total lipids from a biological sample using a chloroform/methanol/water solvent system.
Separation of Lipid Classes
The total lipid extract is a complex mixture. Triacylglycerols must be separated from other lipid classes like phospholipids and free fatty acids. This is typically achieved using solid-phase extraction (SPE) with a silica-based sorbent or by thin-layer chromatography (TLC).
Regiospecific Analysis of Triacylglycerols
Determining the precise position of fatty acids on the glycerol backbone requires specialized techniques.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the most powerful and common method for modern lipidomics and the detailed analysis of TAGs.[8][9][10]
-
Chromatographic Separation:
-
Technique: Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) is used to separate intact TAG molecules.[9][11]
-
Principle: Separation is based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains (ECN = Total Carbons - 2 * Total Double Bonds).[11] Silver ion HPLC (Ag+-HPLC) can also be used to separate TAGs based on the degree of unsaturation.[9][12]
-
-
Mass Spectrometric Analysis:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. APCI is often favored for TAG analysis as it can generate fragment ions that are informative of the fatty acid positions.[8][10]
-
Fragmentation (MS/MS): The separated TAG ions are subjected to collision-induced dissociation (CID). The fragmentation pattern reveals the identity and position of the fatty acids. Specifically, the relative abundance of fragment ions corresponding to the loss of a fatty acid ([M-RCOOH]+) can be used to distinguish between sn-1/3 and sn-2 positions.[11]
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: High-resolution ¹³C NMR spectroscopy can distinguish between the signals from the carbonyl carbons of the fatty acids at the sn-1/3 and sn-2 positions of the glycerol backbone, providing a direct, non-destructive method for regiospecific analysis.[11][12] This method generally requires larger sample amounts and is less sensitive than MS-based approaches.
Visualization of Analytical Workflow and Molecular Structure
The following diagrams illustrate the concepts and workflows discussed.
Caption: Workflow for the identification of specific TAG regioisomers.
Caption: Generalized structure of a triacylglycerol (TAG).
Potential Biological Significance
While no specific biological activities have been attributed to the "this compound" molecule itself, its constituent fatty acids have known effects.
-
Paullinic Acid: As an omega-7 fatty acid, it belongs to a class of lipids that have been investigated for their roles in metabolic regulation. Some studies suggest that omega-7 fatty acids may have anti-inflammatory properties and could play a role in insulin (B600854) sensitivity. One study indicated that paullinic acid increases triglyceride accumulation in 3T3-L1 adipocyte cells.[2]
-
Oleic Acid: This fatty acid is well-known for its effects on lipid metabolism and cardiovascular health. It is a precursor for the synthesis of other important lipids and signaling molecules.[13]
-
Arachidonic Acid: If the commercial formulation containing arachidonic acid is considered, its inclusion is significant.[1] Arachidonic acid is a key precursor to a wide range of potent signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are central mediators of inflammation.[14][15]
The specific positioning of these fatty acids within a TAG molecule can influence its metabolic fate, affecting how it is processed by lipases and absorbed by the body. Therefore, a molecule like 1-(13Z)-eicosenoyl-2-oleoyl-glycerol could have unique bioavailability and physiological effects, making it a potential area of interest for drug development and nutritional science.
Conclusion
The natural occurrence of a specific triacylglycerol regioisomer such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol has not been explicitly documented in publicly available scientific literature. However, the co-occurrence of its constituent fatty acids, paullinic acid and oleic acid, in various organisms makes its existence plausible. The primary challenge lies in the sophisticated analytical chemistry required for its unambiguous identification. The protocols and workflows detailed in this guide provide a clear framework for researchers to undertake such an investigation. Any future discovery and quantification of this molecule would be a valuable addition to the field of lipidomics, potentially uncovering novel biological activities relevant to metabolic health and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Paullinic acid - Wikipedia [en.wikipedia.org]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Paullinic acid | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PlantFAdb: 20:1-delta-13c; Paullinic acid; 13-Eicosenoic acid, (13Z)-; 13-Eicosenoic acid, (Z)-; (Z)-13-Eicosaenoic acid; (Z)-13-Eicosenoic acid; Paullinic acid; cis-13-Eicosenoic acid [fatplants.net]
- 7. aocs.org [aocs.org]
- 8. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of eicosapentaenoic acid and oleic acid on lipid synthesis and secretion by HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Metabolic Pathways and Enzymes of 1,2-Diacylglycerols, with a focus on species containing long-chain monounsaturated fatty acids like (13Z)-eicosenoic acid.
Disclaimer: The specific molecule "1,2-Eucin(13Z)-olein" does not correspond to a standard chemical name. Based on the nomenclature, this guide will address the metabolic pathways of 1,2-diacylglycerols (DAGs) containing a (13Z)-eicosenoic acid moiety. Eicosenoic acid is a 20-carbon monounsaturated fatty acid. The principles and pathways described are broadly applicable to 1,2-diacylglycerols, which are crucial intermediates in lipid metabolism and cellular signaling.
This technical guide provides a comprehensive overview of the core metabolic pathways, key enzymes, quantitative data, and experimental protocols relevant to the study of 1,2-diacylglycerols for researchers, scientists, and drug development professionals.
Introduction to 1,2-Diacylglycerols
1,2-Diacylglycerols are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains esterified at the sn-1 and sn-2 positions. These molecules are central to cellular physiology, serving as structural components of membranes, precursors for the synthesis of other lipids, and critical second messengers in signal transduction pathways.[1][2][3] The specific fatty acid composition of a DAG molecule, such as one containing (13Z)-eicosenoic acid, influences its physical properties and biological activity.
Metabolic Pathways of 1,2-Diacylglycerols
The cellular concentration of 1,2-diacylglycerols is tightly regulated through a balance of synthesis and degradation pathways.
Synthesis of 1,2-Diacylglycerols
1,2-Diacylglycerols are primarily generated through two main pathways:
-
Hydrolysis of Phospholipids (B1166683): The most prominent pathway for generating signaling 1,2-DAG is the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[2] This reaction is a key step in many signal transduction cascades.
-
De novo Synthesis (Glycerol Phosphate Pathway): 1,2-Diacylglycerols are intermediates in the de novo synthesis of triacylglycerols and phospholipids. This pathway begins with glycerol-3-phosphate, which is acylated twice to form phosphatidic acid. The dephosphorylation of phosphatidic acid by phosphatidate phosphohydrolase (also known as lipins) yields 1,2-diacylglycerol.[4]
Degradation and Metabolism of 1,2-Diacylglycerols
Once formed, 1,2-diacylglycerols can be metabolized through several enzymatic routes:
-
Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate 1,2-DAG to produce phosphatidic acid (PA), another important signaling lipid.[5] This reaction terminates DAG-mediated signaling.
-
Hydrolysis to Monoacylglycerol: Diacylglycerol lipases (DAGLs) hydrolyze the ester bond at the sn-1 position of 1,2-DAG, releasing a free fatty acid and a 2-monoacylglycerol (2-MAG).[2][6][7][8][9]
-
Acylation to Triacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the acylation of 1,2-DAG to form triacylglycerol (TAG), which is stored in lipid droplets.[4]
-
Conversion to Phospholipids: 1,2-Diacylglycerols can also serve as a precursor for the synthesis of phospholipids such as phosphatidylcholine and phosphatidylethanolamine.
Below is a DOT script representation of the central metabolic pathways of 1,2-diacylglycerols.
Caption: Core metabolic pathways of 1,2-diacylglycerol.
Key Enzymes in 1,2-Diacylglycerol Metabolism
Diacylglycerol Lipases (DAGL)
There are two main isoforms of DAGL, DAGLα and DAGLβ, which are sn-1 specific lipases.[2][8][9] They hydrolyze 1,2-DAG to produce 2-monoacylglycerol and a free fatty acid.[6][7] This is a critical step in the endocannabinoid signaling pathway, as 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, is produced this way.[10] While DAGLα is predominantly expressed in the nervous system, DAGLβ is found in peripheral tissues and immune cells.[8][9]
Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase is a serine hydrolase that primarily degrades 2-monoacylglycerols, including the endocannabinoid 2-AG, into a free fatty acid and glycerol.[11][12] This enzyme plays a crucial role in terminating endocannabinoid signaling.[11]
Diacylglycerol Kinases (DGK)
The DGK family consists of at least nine isoforms in mammals, which are classified into five types based on their structural domains.[5] These enzymes phosphorylate DAG to PA, thereby regulating the balance between these two signaling lipids. Some isoforms exhibit substrate specificity; for instance, DGKε shows a preference for DAGs containing arachidonic acid at the sn-2 position.[13][14][15]
Quantitative Data
Quantitative data on the metabolism of 1,2-diacylglycerols, particularly those containing less common fatty acids like eicosenoic acid, is limited. The following tables summarize available data on enzyme kinetics and substrate specificity for related enzymes and substrates.
Table 1: Substrate Specificity of Diacylglycerol Lipase β (DAGLβ) [2]
| Fatty Acid at sn-2 Position | Relative Activity |
| Linoleic acid (18:2) | +++ |
| Oleic acid (18:1) | ++ |
| Arachidonic acid (20:4) | + |
| Stearic acid (18:0) | +/- |
Relative activity is denoted qualitatively.
Table 2: Kinetic Parameters of Monoacylglycerol Lipase (MAGL) [16]
| Substrate | Apparent Km (µM) | Vmax (nmol/min/mg) |
| Arachidonoyl-1-thio-glycerol (B571053) (A-1-TG) | 67.9 ± 3.0 | 659.5 ± 81.8 |
Data obtained using a spectrophotometric assay with a surrogate substrate and MAGL-transfected COS-7 cell lysate.
Experimental Protocols
Quantification of Diacylglycerols by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of DAG molecular species.[3][17][18][19][20][21][22]
5.1.1. Lipid Extraction
-
Homogenize tissue or cell samples.
-
Perform a Bligh-Dyer extraction using a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[17][20]
-
For plasma samples, a fluorous biphasic liquid-liquid extraction can be employed to remove phospholipids, which can cause matrix effects in the MS analysis.[17][20]
-
Dry the lipid extract under a stream of nitrogen.
5.1.2. LC-MS/MS Analysis
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatography system, often using a normal-phase column for separation of neutral lipids.[18][21]
-
Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Perform analysis in positive ion mode, often using neutral loss scanning to identify DAG species containing specific fatty acids.[22]
-
Quantify individual DAG species by comparison to internal standards.[23]
Diacylglycerol Lipase (DAGL) Activity Assay
DAGL activity can be measured using both native and surrogate substrates.
5.2.1. Live Cell Assay using a Surrogate Substrate [24][25]
-
Culture cells stably expressing the DAGLα transgene in a 96-well plate.
-
Wash the cells with assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add the test inhibitor or vehicle control and incubate for a short period.
-
Add the chromogenic substrate p-nitrophenyl butyrate (B1204436) (PNPB).
-
Monitor the increase in absorbance at 400 nm over time using a plate reader. The rate of change in absorbance is proportional to DAGLα activity.
Monoacylglycerol Lipase (MAGL) Activity Assay
5.3.1. Fluorometric Assay [26][27]
-
Prepare membrane fractions from cells overexpressing human MAGL.
-
In a 96-well plate, add the assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA), the membrane preparation, and the test inhibitor or vehicle.
-
Incubate for 30 minutes.
-
Add a fluorogenic substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate).
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to MAGL activity.[27]
5.3.2. Spectrophotometric Assay [16]
-
Prepare lysates from MAGL-transfected cells.
-
In a reaction mixture containing buffer (e.g., 10 mM Tris/1 mM EDTA pH 7.2), add the cell lysate and the test inhibitor or vehicle.
-
Pre-incubate the mixture.
-
Add the thioester substrate arachidonoyl-1-thio-glycerol (A-1-TG) and incubate at 37°C.
-
Add 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB). The reaction of the released thioglycerol with DTNB produces a colored product.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of product formed.
Signaling Pathways and Logical Relationships
The metabolism of 1,2-diacylglycerols is intricately linked to cellular signaling, particularly through the activation of Protein Kinase C (PKC) and the generation of the endocannabinoid 2-AG.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 8. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 10. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrate specificity of diacylglycerol kinase-epsilon and the phosphatidylinositol cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aocs.org [aocs.org]
- 22. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kris.kcl.ac.uk [kris.kcl.ac.uk]
- 25. A novel live cell assay to measure diacylglycerol lipase α activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 27. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
Uncharted Territory: The Elusive Nature of 1,2-Eucin(13Z)-olein in Scientific Literature
A comprehensive search for the triacylglycerol 1,2-Eucin(13Z)-olein reveals a significant scarcity of publicly available research, impeding the creation of an in-depth technical guide. While basic chemical identifiers are available, the scientific community has yet to extensively document its discovery, history, biological activity, or potential therapeutic applications.
Currently, information on this compound is limited to its fundamental chemical properties. It is identified as a triacylglycerol molecule with a molecular weight of 881.40 and a chemical formula of C57H100O6.[1] The structure consists of a glycerol (B35011) backbone esterified with palmitic acid, oleic acid, and arachidonic acid.[1][2] It is classified as a natural product and an endogenous metabolite.[1]
The absence of this critical information makes it impossible to fulfill the requirements for a detailed technical guide, including the creation of data tables and visualizations of signaling pathways or experimental workflows. The signaling pathways it may influence and the experimental procedures for its study are simply not present in the current body of scientific literature.
It is conceivable that "this compound" is a novel or highly specialized compound with research findings that are not yet publicly disseminated. It may be a subject of ongoing, unpublished research within a private or academic institution. Alternatively, it might be known under a different, more common chemical name or a proprietary code that is not widely recognized.
For researchers, scientists, and drug development professionals interested in this molecule, the path forward will require foundational research. This would involve de novo synthesis and characterization, followed by a systematic evaluation of its biological properties.
Future research efforts could focus on:
-
Chemical Synthesis and Verification: Developing and documenting a reliable method for the synthesis of this compound to enable further study.
-
In Vitro Biological Screening: Assessing its activity against a panel of biological targets to identify potential mechanisms of action.
-
Cell-Based Assays: Investigating its effects on cellular processes and signaling pathways.
-
Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.
Until such primary research is conducted and published, this compound will remain an enigmatic molecule with untapped potential. The scientific community awaits the pioneering studies that will illuminate its role in biology and its potential as a therapeutic agent.
References
An In-depth Technical Guide on 2-Arachidonoylglycerol (2-AG): A Key Endocannabinoid Signaling Molecule
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "1,2-Eucin(13Z)-olein" as specified in the topic is not a recognized standard chemical name, and no direct research data exists for a molecule with this designation. Based on the chemical nomenclature, it is plausible the intended molecule of interest is a diacylglycerol containing a 20-carbon fatty acid. A prominent and extensively studied signaling molecule fitting this structural class is 2-Arachidonoylglycerol (2-AG), a key endocannabinoid. This guide will focus on 2-AG as a representative and physiologically critical signaling diacylglycerol.
Introduction
2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid receptors and a pivotal signaling molecule in the central nervous system and peripheral tissues. As an endocannabinoid, 2-AG is a member of a larger family of lipid signaling molecules that modulate a wide array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized on-demand from membrane phospholipids (B1166683) in response to neuronal depolarization. Its lipophilic nature allows it to travel backward across synapses (retrograde signaling) to modulate presynaptic neurotransmitter release.
Core Signaling Pathways of 2-Arachidonoylglycerol (2-AG)
The primary mechanism of 2-AG signaling involves the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
-
CB1 Receptors: Predominantly expressed in the brain and central nervous system, their activation by 2-AG typically leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. This results in a reduction of neurotransmitter release from the presynaptic terminal.
-
CB2 Receptors: Primarily found on immune cells, their activation by 2-AG modulates cytokine release and immune cell migration, generally exerting an anti-inflammatory effect.
Biosynthesis and Degradation
2-AG is synthesized from membrane phospholipids through pathways activated by increased intracellular calcium or G-protein coupled receptor stimulation. The primary synthetic pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). DAG is then converted to 2-AG by diacylglycerol lipase (B570770) (DAGL).
Termination of 2-AG signaling is primarily mediated by its hydrolysis into arachidonic acid and glycerol (B35011) by the enzyme monoacylglycerol lipase (MAGL). Arachidonic acid can then be further metabolized to produce pro-inflammatory prostaglandins (B1171923) and leukotrienes.
Downstream Effects
The activation of CB1 and CB2 receptors by 2-AG initiates a cascade of intracellular events, including:
-
Modulation of cyclic AMP (cAMP) levels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38.
-
Influence on intracellular calcium concentrations.
-
Regulation of gene transcription.
These signaling cascades ultimately mediate the diverse physiological and pathophysiological roles of 2-AG.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from experiments investigating the signaling properties of a novel diacylglycerol like 2-AG.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| 2-AG | CB1 | 472 |
| 2-AG | CB2 | 1400 |
| CP55,940 (Control Agonist) | CB1 | 0.9 |
| CP55,940 (Control Agonist) | CB2 | 0.7 |
Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand.
Table 2: Functional Activity - cAMP Inhibition
| Compound (1 µM) | Cell Line | % Inhibition of Forskolin-stimulated cAMP |
| 2-AG | CHO-CB1 | 65% |
| 2-AG | HEK-CB2 | 50% |
| Vehicle | CHO-CB1 | 0% |
| Vehicle | HEK-CB2 | 0% |
Table 3: Neurotransmitter Release Modulation
| Treatment | Brain Slice Region | % Change in Evoked Neurotransmitter Release |
| 2-AG (10 µM) | Hippocampus | -45% (Glutamate) |
| 2-AG (10 µM) | Striatum | -50% (GABA) |
| AM251 (CB1 Antagonist) + 2-AG | Hippocampus | -5% (Glutamate) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the signaling of lipid molecules like 2-AG.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of 2-AG for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (2-AG).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the effect of 2-AG on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) cells expressing either CB1 or CB2 receptors.
-
Cell Treatment: Pre-treat the cells with the test compound (2-AG) for a short period (e.g., 15 minutes).
-
Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Express the results as a percentage inhibition of the forskolin-stimulated cAMP response.
Electrophysiology for Neurotransmitter Release
Objective: To assess the impact of 2-AG on presynaptic neurotransmitter release.
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from neurons to measure evoked postsynaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).
-
Stimulation: Electrically stimulate afferent fibers to evoke neurotransmitter release.
-
Drug Application: Bath-apply the test compound (2-AG) to the brain slice and record the change in the amplitude of the evoked postsynaptic currents.
-
Data Analysis: Quantify the percentage change in the postsynaptic current amplitude before and after drug application to determine the effect on neurotransmitter release.
Visualizations
Signaling Pathway Diagram
Potential Therapeutic Applications of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol is a novel molecular entity for which specific biological data is not publicly available. This document synthesizes information on the well-established roles of diacylglycerols (DAGs) in cellular signaling and the known bioactivities of its constituent fatty acids, (13Z)-eicosenoic acid and oleic acid, to extrapolate potential therapeutic applications and guide future research. The proposed mechanisms and applications are therefore hypothetical and require experimental validation.
Executive Summary
1,2-(13Z)-Eicosenoyl-oleoyl-glycerol is a specific diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with (13Z)-eicosenoic acid and oleic acid at the sn-1 and sn-2 positions, respectively. As a DAG, it is poised to be a significant player in cellular signal transduction, a pathway frequently dysregulated in numerous pathological states. The unique combination of a less common omega-7 fatty acid ((13Z)-eicosenoic acid) and the ubiquitous omega-9 fatty acid (oleic acid) suggests that this molecule may possess a distinct pharmacological profile. This whitepaper outlines the theoretical framework for its potential therapeutic applications in oncology, metabolic disorders, and inflammatory diseases, provides detailed hypothetical experimental protocols for its investigation, and presents key signaling pathways and workflows in a visually structured format.
Introduction to Diacylglycerol Signaling
Diacylglycerols are critical second messengers that regulate a multitude of cellular processes.[1] They are generated at the cell membrane in response to the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] The primary role of DAG is to activate a family of serine/threonine kinases known as protein kinase C (PKC) and protein kinase D (PKD), as well as other C1 domain-containing proteins like Ras guanyl-releasing proteins (RasGRPs) and chimaerins.[1] The specific fatty acid composition of a DAG molecule can influence its signaling outcomes.[2] Dysregulation of DAG metabolism and signaling is a hallmark of various diseases, including cancer, diabetes, cardiovascular conditions, and chronic inflammation.[1][3][4]
The Molecular Components of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol
The therapeutic potential of this novel DAG is predicated on the bioactivities of its constituent fatty acids.
(13Z)-Eicosenoic Acid (Paullinic Acid)
(13Z)-Eicosenoic acid is an omega-7 monounsaturated fatty acid.[5][6] While research on this specific fatty acid is limited, some studies on omega-7 fatty acids suggest roles in metabolic regulation. One report indicates that (13Z)-eicosenoic acid can increase triglyceride accumulation in 3T3-L1 adipocytes, pointing towards a potential role in lipid metabolism.[5]
Oleic Acid
Oleic acid is a highly prevalent omega-9 monounsaturated fatty acid and a major component of the Mediterranean diet.[7] It is known to possess numerous health benefits, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[8][9][10] Oleic acid has been shown to modulate immune responses and may have anti-cancer properties by inhibiting the expression of certain oncogenes.[9][10]
Table 1: Properties of Constituent Fatty Acids
| Property | (13Z)-Eicosenoic Acid | Oleic Acid |
| Chemical Formula | C20H38O2[5] | C18H34O2[7] |
| Molar Mass | 310.5 g/mol [5] | 282.47 g/mol [7] |
| Classification | Omega-7 Monounsaturated Fatty Acid[5] | Omega-9 Monounsaturated Fatty Acid[7] |
| Known Bioactivities | Increases triglyceride accumulation in 3T3-L1 cells.[5] | Anti-inflammatory, antioxidant, cardioprotective, potential anti-cancer effects.[8][9][10] |
| Natural Sources | Found in various plant sources, including guarana.[6] | Abundant in olive oil, canola oil, and other vegetable and animal fats.[7][8] |
Potential Therapeutic Applications and Underlying Mechanisms
Based on the established roles of DAG signaling and the properties of its constituent fatty acids, 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol could be investigated for the following therapeutic areas:
Oncology
The DAG-PKC signaling axis is a well-established regulator of cell proliferation, differentiation, and apoptosis, processes that are fundamental to cancer development.[3] While chronic activation of some PKC isoforms can be pro-tumorigenic, others have tumor-suppressive functions.[1] The specific fatty acid composition of the investigational DAG may lead to selective activation or inhibition of particular PKC isoforms, offering a potential avenue for targeted cancer therapy. The presence of oleic acid, with its known anti-cancer properties, further supports this hypothesis.[9]
Metabolic Disorders
Diacylglycerols play a central role in metabolic regulation.[11] Aberrant DAG accumulation in tissues like the liver and skeletal muscle is linked to insulin (B600854) resistance.[12] However, dietary DAGs with specific compositions have been shown to suppress postprandial hyperlipidemia and increase energy expenditure, suggesting a therapeutic benefit in metabolic syndrome.[11] The influence of (13Z)-eicosenoic acid on triglyceride accumulation warrants further investigation into the role of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol in lipid metabolism and its potential application in conditions like non-alcoholic fatty liver disease (NAFLD) and obesity.
Inflammatory and Autoimmune Diseases
The DAG signaling pathway is intricately linked to the regulation of immune responses.[13] PKC isoforms are critical for T-cell activation and the production of inflammatory cytokines. The potent anti-inflammatory properties of oleic acid suggest that 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol might exert immunomodulatory effects.[9] This could be leveraged for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Proposed Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the initial investigation of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol.
Enzymatic Synthesis of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol
This protocol is adapted from established methods for the enzymatic synthesis of specific diacylglycerols.
-
Materials: Lipase (B570770) (e.g., from Candida antarctica, immobilized), glycerol, (13Z)-eicosenoic acid, oleic acid, molecular sieves, solvent (e.g., 2-methyl-2-butanol), silica (B1680970) gel for chromatography.
-
Reaction Setup: In a reaction vessel, combine glycerol, (13Z)-eicosenoic acid, and oleic acid in a 1:1:1 molar ratio in the chosen solvent.
-
Dehydration: Add activated molecular sieves to remove water and drive the esterification reaction.
-
Enzymatic Reaction: Add the immobilized lipase to the mixture. The reaction should be carried out at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: Once the reaction is complete, remove the enzyme by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol.
-
Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Assessment of Anti-Proliferative Activity in Cancer Cell Lines
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol (solubilized in a suitable vehicle like DMSO) for 24, 48, and 72 hours.
-
Proliferation Assay (MTT Assay):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Evaluation of Anti-Inflammatory Effects in Macrophages
-
Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment and Stimulation: Pre-treat the differentiated macrophages with various concentrations of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement (ELISA): After 24 hours of stimulation, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to assess the anti-inflammatory potential.
Visualizing Pathways and Workflows
Diacylglycerol Signaling Pathway
Caption: Generalized Diacylglycerol (DAG) signaling pathway.
Experimental Workflow for Investigating Therapeutic Potential
Caption: Hypothetical workflow for drug discovery and development.
Logical Relationship of Components to Therapeutic Outcomes
Caption: Potential interplay of molecular components and therapeutic effects.
Conclusion and Future Directions
While the specific biological activities of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol remain to be elucidated, its structure as a diacylglycerol with a unique fatty acid composition presents a compelling case for its investigation as a novel therapeutic agent. The convergence of DAG signaling pathways with the known beneficial effects of oleic acid and the largely unexplored potential of (13Z)-eicosenoic acid provides a strong rationale for its study in oncology, metabolic diseases, and inflammatory conditions. The experimental protocols and conceptual frameworks provided in this whitepaper offer a roadmap for the initial stages of this exciting research endeavor. Future work should focus on the successful synthesis and purification of the compound, followed by a systematic in vitro and in vivo evaluation of its pharmacological properties and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 13(Z)-Eicosenoic Acid - Cayman Chemical [bioscience.co.uk]
- 6. foodb.ca [foodb.ca]
- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. Oleic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. researchgate.net [researchgate.net]
- 10. medscidiscovery.com [medscidiscovery.com]
- 11. [Therapeutic application of diacylglycerol oil for the metabolic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
The Pivotal Role of 1,2-Diacylglycerols: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 1,2-diacylglycerols (DAGs), critical lipid second messengers integral to a multitude of cellular processes. From their fundamental role in signal transduction to their intricate involvement in disease pathogenesis, this document serves as a core resource. It details the synthesis, metabolism, and regulation of 1,2-DAGs, with a focus on the key enzymes that govern their cellular concentrations. Furthermore, this guide offers detailed experimental protocols for the study of these multifaceted molecules and presents key signaling pathways and experimental workflows in visually intuitive diagrams.
Introduction to 1,2-Diacylglycerols
1,2-Diacylglycerols (1,2-DAGs) are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached at the sn-1 and sn-2 positions.[1] While they are minor components of cellular membranes, they are potent signaling molecules that regulate a vast array of cellular functions.[2] The diverse molecular species of 1,2-DAG, differing in their fatty acid composition, contribute to their functional specificity.[3] As crucial intermediates in the biosynthesis of major glycerolipids like triacylglycerols and phospholipids, and as key second messengers, the cellular levels of 1,2-DAGs are tightly regulated.[3][4] Dysregulation of 1,2-DAG metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and immune system dysfunctions.[5]
Biosynthesis, Metabolism, and Regulation
The cellular concentration of 1,2-diacylglycerol is meticulously controlled by the coordinated action of several key enzyme families. The primary pathways governing 1,2-DAG levels involve its synthesis by phospholipase C (PLC) and its metabolism by diacylglycerol kinases (DGKs) and diacylglycerol acyltransferases (DGATs).
Phospholipase C (PLC): The Initiator of 1,2-DAG Signaling
Phospholipase C (PLC) enzymes are a class of membrane-associated enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: 1,2-diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[6][7] This hydrolysis event is a pivotal step in many signal transduction pathways, initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[8][9] There are several isoforms of PLC, each with distinct regulatory mechanisms and tissue distribution.[10]
Diacylglycerol Kinase (DGK): The Attenuator of 1,2-DAG Signaling
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate 1,2-DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[11][12] This action serves as a critical regulatory switch, converting one lipid second messenger into another.[13] There are ten mammalian DGK isoforms, categorized into five types based on their structural features, each with unique regulatory mechanisms and subcellular localizations.[7][14] The activity of DGKs can be regulated by factors such as intracellular calcium levels and protein-protein interactions.[11]
Diacylglycerol Acyltransferase (DGAT): The Gateway to Triglyceride Synthesis
Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in the synthesis of triacylglycerols (TGs) by esterifying a fatty acyl-CoA to 1,2-diacylglycerol.[15] This process is central to energy storage and lipid homeostasis.[16] In mammals, there are two main DGAT isoforms, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties and tissue distributions.[15][17]
The Role of 1,2-Diacylglycerol in Signaling
As a second messenger, 1,2-diacylglycerol plays a crucial role in activating a variety of downstream effector proteins, the most prominent of which is Protein Kinase C (PKC).
Activation of Protein Kinase C (PKC)
Upon its generation at the plasma membrane, 1,2-DAG recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][18] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.[2] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[19] The interaction between DAG and PKC is a cornerstone of cellular signaling, and its dysregulation is linked to various diseases.[20]
Quantitative Data on 1,2-Diacylglycerols and Related Enzymes
The following tables summarize key quantitative data related to 1,2-diacylglycerol concentrations and the kinetic properties of the enzymes involved in its metabolism. These values are essential for researchers modeling signaling pathways and for professionals in drug development targeting these enzymes.
| Cell/Tissue Type | Condition | 1,2-Diacylglycerol Concentration | Reference |
| Human Platelets | Resting | ~0.4 nmol / 10^9 cells | [4] |
| Human Platelets | Thrombin-stimulated | 210% increase over basal | [4] |
| Rat Hepatocytes | Basal | ~0.5 nmol / 100 nmol phospholipid | [4] |
| Rat Hepatocytes | Vasopressin-stimulated | 230% increase over basal | [4] |
| RAW 264.7 Macrophages | Unstimulated | Variable by species | [21] |
| RAW 264.7 Macrophages | UDP-stimulated (25 µM) | Species-dependent increase | [21] |
Table 1: Cellular Concentrations of 1,2-Diacylglycerol. This table provides an overview of the measured concentrations of 1,2-diacylglycerol in different cell types under both basal and stimulated conditions.
| Enzyme Isoform | Substrate | Km | Vmax | Reference |
| DGKα | 1,2-dioleoyl-sn-glycerol | Not specified | Not specified | [7] |
| DGKζ | 1,2-dioleoyl-sn-glycerol | Not specified | Not specified | [7] |
| DGAT1 (microsomal) | Oleoyl-CoA | ~7 µM | Not specified | [20] |
| DGAT1 (microsomal) | 1,2-Dioleoyl-glycerol | ~25 µM | Not specified | [20] |
| PLC (general) | Soybean Lecithin | Not specified | Not specified | [11] |
Table 2: Kinetic Parameters of Key Enzymes in 1,2-Diacylglycerol Metabolism. This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for various isoforms of DGK, DGAT, and PLC, providing insight into their substrate affinities and catalytic efficiencies.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of 1,2-diacylglycerols and related enzymes. These protocols are intended to serve as a practical guide for researchers in the field.
Extraction and Quantification of 1,2-Diacylglycerols from Cultured Cells
This protocol describes a method for the extraction of total lipids from cultured mammalian cells, followed by the quantification of 1,2-diacylglycerols.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
0.9% NaCl solution
-
Internal standard (e.g., a non-endogenous DAG species)
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.
-
Lipid Extraction (Bligh & Dyer Method):
-
To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution of chloroform:methanol:water (typically 1:2:0.8, v/v/v).
-
Add the internal standard at this stage.
-
Vortex the mixture vigorously for 1 minute.
-
Induce phase separation by adding chloroform and 0.9% NaCl, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water).
-
Vortex again and centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
-
Lipid Recovery: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Quantification by LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. Separate the different DAG species using liquid chromatography and quantify them using tandem mass spectrometry, comparing the signal of the endogenous DAGs to that of the internal standard.[14][22][23]
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol outlines a method to measure the activity of DGK in cell lysates or purified enzyme preparations using a radiolabeled substrate.
Materials:
-
Cell lysate or purified DGK
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
1,2-Diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Detergent for substrate solubilization (e.g., octyl-β-D-glucoside)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Substrate Preparation: Prepare a mixed micellar solution of 1,2-diacylglycerol and detergent in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the substrate solution, and the cell lysate or purified enzyme. Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Extract the lipids as described in the previous protocol.
-
TLC Separation: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate in the appropriate solvent system to separate the product, [³²P]phosphatidic acid, from the unreacted [γ-³²P]ATP and other lipids.
-
Quantification: Visualize and quantify the radiolabeled phosphatidic acid spot using a phosphorimager or by scraping the corresponding silica from the plate and measuring the radioactivity with a scintillation counter.[12][20]
In Vitro Phospholipase C (PLC) Activity Assay
This protocol describes a colorimetric method for measuring PLC activity using a chromogenic substrate.
Materials:
-
Cell lysate or purified PLC
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM CaCl2)
-
Chromogenic PLC substrate (e.g., p-nitrophenylphosphorylcholine, NPPC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the cell lysate or purified enzyme.
-
Reaction Initiation: Add the chromogenic substrate (NPPC) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader. The increase in absorbance is proportional to the PLC activity.[2]
In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol details a fluorescent method for measuring DGAT activity in microsomal preparations.
Materials:
-
Liver microsomes or other cell fractions containing DGAT
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl2)
-
1,2-Diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)
-
Bovine serum albumin (BSA)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, BSA, and 1,2-diacylglycerol.
-
Reaction Initiation: Add the microsomal preparation to the master mix and pre-incubate at 37°C. Initiate the reaction by adding the fluorescently labeled acyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol solution and extract the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop it to separate the fluorescent triglyceride product from the unreacted fluorescent acyl-CoA.
-
Quantification: Visualize and quantify the fluorescent triglyceride spot using a fluorescence imaging system.[24]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 1,2-diacylglycerol and a typical experimental workflow for its analysis.
Caption: The Phospholipase C-Diacylglycerol-Protein Kinase C signaling pathway.
Caption: Regulation of 1,2-diacylglycerol metabolism and signaling.
Caption: Experimental workflow for the quantification of 1,2-diacylglycerol.
Caption: Logical relationships in the 1,2-diacylglycerol signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Protein Kinases by Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling species-specific diacylglycerol dynamics in the RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diacylglycerol Kinase Inhibition Reduces Airway Contraction by Negative Feedback Regulation of Gq-Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Diacylglycerol Kinases: Relationship to Other Lipid kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Regulation of DGKε Activity and Substrate Acyl Chain Specificity by Negatively Charged Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling Species-Specific Diacylglycerol Dynamics in the RAW 264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamics of allosteric regulation of the phospholipase C-γ isozymes upon recruitment to membranes | eLife [elifesciences.org]
- 22. protocols.io [protocols.io]
- 23. Dynamics of allosteric regulation of the phospholipase C-γ isozymes upon recruitment to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lipid Extraction of 1,2-Diacylglycerols from Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the extraction of diacylglycerols (DAGs), with a focus on species like 1,2-Eucin(13Z)-olein, from plasma samples. Diacylglycerols are important lipid molecules involved in cellular signaling and metabolism. Accurate quantification of specific DAGs in plasma is crucial for understanding their physiological roles and their potential as biomarkers in various diseases. The protocols outlined below are designed to ensure high recovery and sample purity, making them suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
The primary recommended method is based on the methyl-tert-butyl ether (MTBE) extraction technique, which offers advantages in terms of efficiency, safety, and ease of automation.[1][2] Alternative protocols, the Folch and Bligh-Dyer methods, are also described.
Recommended Protocol: Methyl-tert-butyl Ether (MTBE) Extraction
This method is favored for its high lipid recovery, reduced use of hazardous chlorinated solvents, and its suitability for high-throughput lipidomics.[1][2] The lower density of MTBE allows the lipid-containing organic phase to form the upper layer, simplifying its collection and minimizing sample loss.[1][2]
Materials and Reagents:
-
Plasma samples (stored at -80°C)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, MS-grade
-
Internal standards (e.g., deuterated diacylglycerol standards)
-
Glass tubes with Teflon-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 1,000 x g)
-
Nitrogen evaporator
Experimental Protocol:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to each plasma sample to allow for absolute quantification and to account for extraction variability.
-
Methanol Addition: For every 200 µL of plasma, add 1.5 mL of methanol. Vortex thoroughly to precipitate proteins.[1]
-
MTBE Addition: Add 5 mL of MTBE to the mixture.[1]
-
Incubation: Incubate the mixture for 1 hour at room temperature on a shaker. This ensures thorough interaction between the solvents and the sample for efficient lipid extraction.[1]
-
Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water.[1]
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 1,000 x g for 10 minutes. This will result in two distinct phases and a pellet of precipitated protein at the bottom.[1]
-
Collection of Organic Phase: Carefully collect the upper organic phase (MTBE layer), which contains the lipids, and transfer it to a new clean glass tube. Be careful not to disturb the protein pellet. The upper layer collection minimizes the risk of contamination from the aqueous phase.[1]
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol/acetonitrile/water mixture for LC-MS).
Alternative Protocols
While the MTBE method is recommended, the Folch and Bligh-Dyer methods are well-established and widely used for lipid extraction.[3][4][5]
Folch Method
The Folch method utilizes a chloroform (B151607)/methanol mixture to extract lipids.[6]
Experimental Protocol:
-
Homogenization: Homogenize 200 µL of plasma with 3 mL of a chloroform/methanol (2:1, v/v) mixture.
-
Incubation: Incubate for 1 hour at room temperature with shaking.
-
Washing: Add 1.25 mL of water to the mixture to induce phase separation.[1]
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: The lipid-containing layer will be the lower chloroform phase. Carefully collect this lower phase.
-
Drying and Reconstitution: Dry the collected chloroform phase under nitrogen and reconstitute as described for the MTBE method.
Bligh-Dyer Method
The Bligh-Dyer method is a modification of the Folch method that uses a different ratio of chloroform, methanol, and water.[5][7]
Experimental Protocol:
-
Initial Extraction: To 800 µL of water-diluted plasma (from 20 µL of plasma), add 3 mL of a methanol/chloroform (2:1, v/v) mixture.[1]
-
Incubation: Let the mixture stand for 1 hour at room temperature.[1]
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to induce phase separation.[1]
-
Centrifugation: Centrifuge to separate the layers.
-
Collection of Organic Phase: Collect the lower chloroform phase containing the lipids.
-
Drying and Reconstitution: Dry the extract under nitrogen and reconstitute in an appropriate solvent.
Data Presentation
The choice of extraction method can influence the recovery of different lipid classes. The following table summarizes typical solvent-to-sample ratios used in these protocols. For optimal results, a sample-to-solvent ratio of 1:20 (v/v) is often recommended for plasma lipidomics studies using the Folch or Bligh-Dyer methods.[3]
| Parameter | MTBE Method | Folch Method | Bligh-Dyer Method |
| Plasma Volume | 200 µL | 200 µL | 20 µL (in 800 µL water) |
| Methanol | 1.5 mL | 1 mL (in 3 mL of 2:1 mix) | 2 mL (in 3 mL of 2:1 mix) |
| Chloroform | N/A | 2 mL (in 3 mL of 2:1 mix) | 1 mL (in 3 mL of 2:1 mix) + 1 mL |
| MTBE | 5 mL | N/A | N/A |
| Water | 1.25 mL | 1.25 mL | 1 mL |
| Lipid Phase | Upper | Lower | Lower |
Visualization of the MTBE Extraction Workflow
The following diagram illustrates the key steps in the recommended MTBE lipid extraction protocol.
Caption: Workflow of the MTBE-based lipid extraction from plasma.
References
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry | Scientific Techniques [scribd.com]
Application Notes & Protocols: Utilizing Odd-Chain Acyl Triacylglycerols as Internal Standards in Quantitative Lipidomics
Introduction
Quantitative lipidomics is a critical discipline for understanding the roles of lipids in various biological processes and diseases. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is essential for biomarker discovery and drug development. A key challenge in quantitative lipidomics is correcting for variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations. The use of internal standards (IS) is the gold standard for addressing these challenges.
This document provides detailed application notes and protocols for the use of odd-chain acyl triacylglycerols, specifically using 1,2,3-triheptadecanoyl-glycerol (TG(17:0/17:0/17:0)) as a representative example, as an internal standard for the quantification of triacylglycerols (TGs) in biological samples, such as plasma, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles and protocols described herein are applicable to other odd-chain lipid standards for the quantification of various lipid classes. Odd-chain lipids are ideal internal standards as they are structurally similar to their endogenous even-chain counterparts but are typically absent or present at very low levels in most mammalian biological systems.[1][2]
Principle of Odd-Chain Lipid Internal Standards
The fundamental principle of using an odd-chain lipid as an internal standard is that it will behave similarly to the endogenous lipids of the same class throughout the analytical workflow. By adding a known amount of the odd-chain standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or variations in ionization efficiency during MS analysis will affect both the internal standard and the endogenous lipids to a similar extent. The ratio of the signal from the endogenous lipid to the signal from the internal standard is then used to calculate the concentration of the endogenous lipid, thereby correcting for these sources of error and improving the accuracy and precision of quantification.
Experimental Protocols
This section details the necessary protocols for the quantitative analysis of triacylglycerols in human plasma using TG(17:0/17:0/17:0) as an internal standard.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of TG(17:0/17:0/17:0) and dissolve it in 10 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. Store the stock solution in a glass vial with a PTFE-lined cap at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be spiked into the samples.
Lipid Extraction from Plasma using a Modified Folch Method
The Folch method is a widely used liquid-liquid extraction technique for lipids.[3]
-
Sample Preparation: Thaw frozen human plasma samples on ice.
-
Spiking of Internal Standard: In a clean glass tube with a PTFE-lined cap, add 50 µL of plasma. To this, add 10 µL of the 10 µg/mL TG(17:0/17:0/17:0) internal standard working solution.
-
Addition of Solvents: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection of Lipid Extract: Carefully aspirate and discard the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) methanol:toluene mixture for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of triacylglycerols. These should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 35% B
-
2-7 min: Linear gradient to 100% B
-
7-14 min: Hold at 100% B
-
14.1-16 min: Return to 35% B and equilibrate.
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for the endogenous TG species and the TG(17:0/17:0/17:0) internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous TG by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative TG standard (e.g., TG(16:0/18:1/18:2)) and a constant concentration of the internal standard. Plot the response ratio against the concentration of the standard to generate a calibration curve.
-
Quantification: Determine the concentration of the endogenous TGs in the samples by interpolating their response ratios on the calibration curve.
Data Presentation
The following tables summarize the quantitative data for commonly used odd-chain internal standards for various lipid classes.
Table 1: Odd-Chain Internal Standards for Phospholipids
| Lipid Class | Internal Standard | Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) on C18 |
| Phosphatidylcholine (PC) | PC(17:0/17:0) | [M+H]+ | 762.6 | 184.1 | 10-12 |
| Lysophosphatidylcholine (LPC) | LPC(17:0) | [M+H]+ | 510.4 | 184.1 | 4-6 |
| Phosphatidylethanolamine (PE) | PE(17:0/17:0) | [M+H]+ | 720.6 | 579.5 | 10-12 |
| Lysophosphatidylethanolamine (LPE) | LPE(17:1) | [M+H]+ | 480.3 | 339.3 | 4-6 |
| Phosphatidylserine (PS) | PS(17:0/17:0) | [M-H]- | 764.5 | 269.2 | 10-12 |
| Phosphatidylinositol (PI) | PI(17:0/20:4) | [M-H]- | 857.5 | 269.2 | 11-13 |
| Phosphatidylglycerol (PG) | PG(17:0/17:0) | [M-H]- | 749.5 | 269.2 | 10-12 |
| Phosphatidic Acid (PA) | PA(17:0/17:0) | [M-H]- | 675.5 | 269.2 | 9-11 |
Table 2: Odd-Chain Internal Standards for Neutral Lipids and Sphingolipids
| Lipid Class | Internal Standard | Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) on C18 |
| Triacylglycerol (TG) | TG(17:0/17:0/17:0) | [M+NH4]+ | 866.8 | 579.5 | 13-15 |
| Diacylglycerol (DG) | DG(17:0/17:0) | [M+NH4]+ | 614.6 | 345.3 | 8-10 |
| Monoacylglycerol (MG) | MG(17:0) | [M+NH4]+ | 362.3 | 104.1 | 3-5 |
| Cholesterol Ester (CE) | CE(17:0) | [M+NH4]+ | 638.6 | 369.4 | 14-16 |
| Ceramide (Cer) | Cer(d18:1/17:0) | [M+H]+ | 552.5 | 264.3 | 11-13 |
| Sphingomyelin (SM) | SM(d18:1/17:0) | [M+H]+ | 717.6 | 184.1 | 10-12 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantitative analysis of triacylglycerols using an odd-chain internal standard.
References
Application Notes and Protocols for 1,2-Eucin(13Z)-olein in Cell Culture
A thorough review of scientific literature and publicly available data reveals a significant lack of specific information regarding the cell culture applications of 1,2-Eucin(13Z)-olein. This compound is identified as a triacylglycerol composed of palmitic acid, oleic acid, and arachidonic acid.[1] However, no detailed experimental protocols, quantitative data, or specific signaling pathways associated with "this compound" in a cell culture context have been published.
The referenced patent for this compound, WO2018177383A1, does not contain any information on its use in cell culture, its mechanism of action, or any related biological studies.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested for this specific molecule. The information below provides a general overview of the known roles of its constituent fatty acids in cell culture, which may offer some foundational context for researchers interested in investigating the potential applications of this compound.
General Roles of Constituent Fatty Acids in Cell Culture
Triacylglycerols are primarily known as energy storage molecules. In cell culture, their constituent fatty acids can be utilized by cells for various purposes, including energy metabolism, incorporation into cell membranes, and as signaling molecules.
Palmitic Acid:
-
A common saturated fatty acid that can be used as an energy source.
-
Can be incorporated into cellular lipids, affecting membrane fluidity and signaling.
Oleic Acid:
-
A monounsaturated fatty acid that is a major component of membrane phospholipids.
-
Plays a role in maintaining membrane fluidity and can influence cell signaling pathways.
Arachidonic Acid:
-
A polyunsaturated fatty acid that is a key precursor for the synthesis of eicosanoids, a group of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes.
-
These signaling molecules are involved in a wide range of cellular processes, including inflammation, immunity, and cell growth.
Hypothetical Areas of Investigation
Given the composition of this compound, researchers could hypothetically investigate its effects on:
-
Lipid Metabolism: How cells uptake and metabolize this specific triacylglycerol.
-
Cell Signaling: Whether the release of its constituent fatty acids, particularly arachidonic acid, activates specific signaling pathways (e.g., prostaglandin (B15479496) synthesis).
-
Cell Viability and Proliferation: Its potential effects as a nutrient source or as a modulator of cell growth.
-
Inflammatory Responses: Given the presence of arachidonic acid, it could be explored for its pro- or anti-inflammatory effects in relevant cell models.
Experimental Approach to Characterize this compound in Cell Culture
For researchers equipped to study this novel compound, a general workflow to characterize its effects could be as follows:
References
Application Notes and Protocols for In-Vivo Administration of 1,2-Eucin(13Z)-olein
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Eucin(13Z)-olein is a triacylglycerol composed of palmitic acid, oleic acid, and arachidonic acid.[1] As a lipid-based compound, its in vivo administration requires careful consideration of its physicochemical properties to ensure appropriate delivery and absorption. Lipid-based formulations are increasingly investigated for their potential to enhance the oral bioavailability of poorly water-soluble drugs.[2][3] This document provides a detailed protocol for the in vivo administration of this compound, drawing upon established methodologies for similar lipid-based compounds. The protocols outlined below are intended as a starting point and may require optimization based on specific experimental goals and animal models.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1] |
| Molecular Weight | 881.40 g/mol | [1] |
| Composition | Palmitic acid, Oleic acid, Arachidonic acid | [1] |
| Physical State | Assumed to be an oil at room temperature | General knowledge of similar triacylglycerols |
| Solubility | Poorly soluble in water; Soluble in organic solvents and oils | General knowledge of lipids |
Table 2: Recommended Dosing for Preliminary In Vivo Studies (Rodent Model)
| Administration Route | Vehicle | Dose Range (mg/kg) | Notes |
| Oral Gavage | Corn oil, Sesame oil, or other suitable lipid-based vehicle | 100 - 2000 | Dose selection should be based on preliminary toxicity and efficacy studies. A study on refined red palm-pressed mesocarp olein used doses of 0.5, 1, and 2 g/kg in a sub-chronic toxicity study.[4][5] |
| Intravenous Injection | Lipid emulsion (e.g., Intralipid®) | 1 - 50 | Requires formulation as a stable nanoemulsion to prevent embolism. Particle size and zeta potential must be carefully controlled.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil)
-
Glass vials
-
Pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the desired concentration: Based on the target dose (mg/kg) and the average weight of the experimental animals, calculate the required concentration of this compound in the vehicle.
-
Weigh the compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Add the vehicle: Transfer the weighed compound to a glass vial. Add the calculated volume of the chosen vehicle (e.g., corn oil) to the vial.
-
Ensure complete dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes, or until the this compound is completely dissolved and the solution is homogenous. Gentle warming in a water bath (37°C) may aid dissolution, but stability at this temperature should be confirmed.
-
Storage: Store the formulation at room temperature or as recommended by the manufacturer, protected from light. Prepare fresh formulations regularly to ensure stability.
Protocol 2: In Vivo Administration via Oral Gavage
Objective: To administer the prepared this compound formulation to a rodent model via oral gavage.
Materials:
-
Prepared this compound formulation
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Animal Handling: Handle the animals gently to minimize stress. Acclimatize the animals to the procedure if repeated dosing is required.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the formulation to be administered.
-
Loading the Syringe: Draw the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle.
-
Administration:
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation into the stomach.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as choking or labored breathing, immediately after administration. Monitor for any adverse effects throughout the study period. A study on refined red palm-pressed mesocarp olein involved daily administration for 28 days in a sub-chronic toxicity study.[4]
Protocol 3: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound and its metabolites following in vivo administration.
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). The route of blood collection (e.g., tail vein, saphenous vein) will depend on the animal model and institutional guidelines.
-
Plasma Preparation: Process the blood samples to obtain plasma. Centrifuge the blood collection tubes at an appropriate speed and temperature to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., using LC-MS/MS) to quantify the concentration of this compound and its major metabolites in the plasma samples.
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The complexity of in vivo processing of lipid-based formulations can present challenges in establishing in vitro-in vivo correlations (IVIVCs).[2]
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for in vivo administration and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. In vivo Toxicity Assessment of Refined Red Palm-pressed Mesocarp Olein in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocols for the Analytical Separation of 1,2-Eucin(13Z)-olein Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Eucin(13Z)-olein is a triacylglycerol (TAG) containing eicosenoic acid, and oleic acid. The specific positioning of these fatty acyl chains on the glycerol (B35011) backbone results in various structural isomers, primarily positional isomers (regioisomers). For instance, the fatty acids can be arranged as 1-eicosenoyl-2-oleoyl-3-eucinoyl-glycerol or 1-oleoyl-2-eicosenoyl-3-eucinoyl-glycerol, among other possibilities. The isomeric form of a lipid can significantly influence its physical, chemical, and biological properties, including its absorption, metabolism, and role in cellular signaling pathways. Consequently, the accurate separation and identification of this compound isomers are crucial for research, drug development, and quality control.
This document provides detailed application notes and experimental protocols for the analytical separation of this compound isomers, focusing on state-of-the-art chromatographic and spectrometric techniques.
Core Analytical Methodologies
The primary techniques for resolving TAG isomers include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for separating TAG isomers based on their hydrophobicity.[1] The separation is influenced by the chain length and degree of unsaturation of the fatty acyl chains.
Experimental Protocol: RP-HPLC for this compound Isomer Separation
This protocol is adapted from established methods for separating diacylglycerol and triacylglycerol isomers.[2][3][4]
a) Sample Preparation:
-
Dissolve the this compound isomer mixture in a suitable organic solvent (e.g., hexane (B92381) or isopropanol (B130326)/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter.
b) HPLC Instrumentation and Conditions:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution.
-
Column: A C18 reversed-phase column is typically used.[5] For enhanced resolution of positional isomers, a non-endcapped ODS phase may be more suitable.[6]
-
Mobile Phase: A binary gradient of a non-polar and a polar organic solvent is commonly employed. A typical mobile phase combination is Acetonitrile and Isopropanol.[7]
-
Detector: A Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) can be used for detection.[3][5] UV detection at a low wavelength (e.g., 205 nm) is also possible.[2][8]
c) Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 1-5 µL of the prepared sample.
-
Run the gradient elution program as detailed in the table below.
-
Monitor the elution profile and record the chromatogram.
Quantitative Data for RP-HPLC Separation
| Parameter | Condition 1: Isocratic Elution | Condition 2: Gradient Elution |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 2.1 mm, 1.7 µm |
| Mobile Phase A | - | Acetonitrile/Water (60:40)[7] |
| Mobile Phase B | 100% Acetonitrile[2] | Isopropanol/Acetonitrile (90:10)[7] |
| Gradient | Isocratic | 0-2 min, 30% B; 2-25 min, 30-100% B; 25-30 min, 100% B[7] |
| Flow Rate | 1.0 mL/min | 0.3 mL/min[7] |
| Column Temperature | 30 °C | 40 °C[7] |
| Detector | UV at 205 nm[2] | ESI-MS or CAD[3] |
| Injection Volume | 5 µL | 2 µL |
| Expected Elution Order | Isomers with lower equivalent carbon numbers (ECN) elute earlier. For the same ECN, 1,3-isomers tend to elute before 1,2-isomers.[3] |
Workflow for RP-HPLC Analysis
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[9] It is particularly well-suited for the analysis of non-polar compounds like lipids and can provide excellent resolution of isomers.[10][11][12]
Experimental Protocol: SFC for this compound Isomer Separation
This protocol is based on established SFC methods for lipid analysis.[11][12]
a) Sample Preparation:
-
Dissolve the isomer mixture in a suitable solvent (e.g., isopropanol or hexane) to a final concentration of 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
b) SFC Instrumentation and Conditions:
-
SFC System: An analytical SFC system coupled to a mass spectrometer is ideal.
-
Stationary Phase: A variety of columns can be used, including C18, cyano (CN), and silica (B1680970) columns, to achieve different selectivities.[11]
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.
c) Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 1-2 µL of the prepared sample.
-
Execute the gradient program.
-
Detect the separated isomers using an appropriate detector.
Quantitative Data for SFC Separation
| Parameter | Condition 1: C18 Column | Condition 2: Cyano (CN) Column |
| Column | C18, 150 x 3.0 mm, 3.5 µm | CN, 150 x 3.0 mm, 3.5 µm |
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol | Methanol/Acetonitrile (1:1) |
| Gradient | 0-1 min, 2% B; 1-10 min, 2-30% B; 10-12 min, 30% B | 0-1 min, 1% B; 1-8 min, 1-20% B; 8-10 min, 20% B |
| Flow Rate | 2.0 mL/min | 2.5 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 40 °C | 45 °C |
| Detector | ESI-QTOF-MS | APCI-MS |
| Injection Volume | 1 µL | 1 µL |
Workflow for SFC-MS Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. bce.au.dk [bce.au.dk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Employing 1,2-Eucin(13Z)-olein in Protein Kinase C Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is critically dependent on the binding of the second messenger diacylglycerol (DAG) to their C1 domains.[1] The diverse molecular species of DAG can elicit differential activation of PKC isoforms, suggesting a complex regulatory landscape.
This document provides detailed application notes and protocols for the use of a specific diacylglycerol, 1,2-Eucin(13Z)-olein, in Protein Kinase C (PKC) assays.
A Note on the Identity of this compound: The term "this compound" is not a standard chemical name. Based on an analysis of its components, it is presumed to be a diacylglycerol composed of eicosenoic acid ("Eucin") and oleic acid ("olein"). Eicosenoic acid is a 20-carbon monounsaturated fatty acid, with the "(13Z)" likely indicating the position and cis-conformation of the double bond (also known as paullinic acid).[2][3] Oleic acid is an 18-carbon monounsaturated fatty acid. Therefore, for the purpose of these protocols, This compound is interpreted as 1-(13Z-eicosenoyl)-2-oleoyl-sn-glycerol. Researchers should verify the structure of their specific compound. It is crucial to distinguish this diacylglycerol from a triacylglycerol, as only the former directly activates PKC.
Data Presentation
Table 1: Differential Activation of PKC Isoforms by Representative Diacylglycerols
| PKC Isoform | Diacylglycerol Species | Effective Concentration Range (mol%)* | Observations |
|---|---|---|---|
| Conventional PKCs (cPKCs) | |||
| PKCα | 1,2-Dioleoyl-sn-glycerol (B52968) (DOG) | 2 - 2000 | Strong activation across a wide range of concentrations.[4] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 2 - 2000 | Potent activator. | |
| PKCβII | 1,2-Dioleoyl-sn-glycerol (DOG) | 20 - 2000 | Moderate activation, with less dependence on specific fatty acid composition compared to other isoforms.[5] |
| PKCγ | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 2 | Shows a preference for polyunsaturated fatty acids at low concentrations.[5] |
| Novel PKCs (nPKCs) | |||
| PKCδ | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 20 - 200 | Moderate activation with a preference for this polyunsaturated DAG.[4] |
| PKCε | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 2000 | Activation is most significant at high concentrations, with a preference for SDG.[4] |
| PKCθ | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 2 - 20 | Strongest activation among novel isoforms, with a preference for SDG at low concentrations.[4] |
*mol% relative to phosphatidylserine (B164497) (PS) in the lipid vesicles.
For cell-based assays, a cell-permeable analog like 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) is often used at concentrations ranging from 5 µM to 60 µM.[6] A common starting concentration for in vitro assays using 1,2-dioleoyl-sn-glycerol (DOG) is around 50 µM.[7]
Signaling Pathways and Experimental Workflow
PKC Activation Signaling Pathway
The canonical pathway for the activation of conventional Protein Kinase C isoforms involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which then recruits PKC to the cell membrane. The binding of DAG to the C1 domain of PKC, in concert with calcium and phosphatidylserine, leads to a conformational change that fully activates the kinase.
Caption: Canonical signaling pathway for PKC activation.
Experimental Workflow for an In Vitro PKC Assay
The general workflow for an in vitro PKC assay involves preparing the necessary reagents, including the lipid activator, setting up the kinase reaction, stopping the reaction, and then detecting the phosphorylated substrate.
Caption: General experimental workflow for in vitro PKC assays.
Experimental Protocols
Two common methods for in vitro PKC assays are presented below: a traditional radioactive assay using [γ-³²P]ATP and a non-radioactive assay based on fluorescence polarization.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This method is considered the "gold standard" for quantifying protein kinase activity and measures the direct transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[8][9]
Materials:
-
Purified active PKC isoform
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide for the isoform)
-
This compound
-
L-α-Phosphatidyl-L-serine (PS)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ (for conventional PKCs), 1 mM DTT
-
ATP solution: 100 µM ATP in assay buffer
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Lipid Activator (10X): a. In a glass tube, combine this compound and phosphatidylserine. A common starting ratio is 1:5 by weight (e.g., 20 µg of this compound and 100 µg of PS). b. Dry the lipids under a stream of nitrogen gas. c. Resuspend the lipid film in assay buffer containing 0.3% Triton X-100 by vortexing and sonicating on ice until the solution is clear. The final concentration should be 10 times the desired final assay concentration.
-
Prepare Reaction Mixture: a. For each reaction, in a microcentrifuge tube on ice, combine:
- 5 µL of 10X Assay Buffer
- 5 µL of 10X Lipid Activator
- 10 µL of PKC substrate peptide (to a final concentration of 20-100 µM)
- Purified PKC enzyme (amount to be optimized, typically 25-100 ng)
- Nuclease-free water to a final volume of 40 µL. b. Include appropriate controls: a "no enzyme" control to measure background and a "no lipid activator" control to measure basal activity.
-
Initiate Kinase Reaction: a. Prepare the ATP reaction mix by diluting [γ-³²P]ATP into the 100 µM cold ATP solution to achieve a final specific activity of 200-500 cpm/pmol. b. To start the reaction, add 10 µL of the ATP reaction mix to each tube. The final reaction volume is 50 µL. c. Gently mix and incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Spot: a. Terminate the reaction by adding 100 µL of 75 mM phosphoric acid. b. Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash and Count: a. Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid. b. Perform a final wash with acetone (B3395972) to dry the papers. c. Place the dried paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate PKC Activity: a. Determine the specific activity of the ATP mix (cpm/pmol). b. Calculate the amount of phosphate incorporated into the substrate using the following formula: (cpm_sample - cpm_background) / (specific_activity_ATP * incubation_time * enzyme_amount) = pmol/min/µg (or Units/mg)
Protocol 2: Non-Radioactive Fluorescence Polarization (FP) Assay
This high-throughput method is safer and often more convenient than radioactive assays. It relies on the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation.[10]
Materials:
-
Purified active PKC isoform
-
Fluorescently labeled PKC substrate peptide
-
This compound
-
L-α-Phosphatidyl-L-serine (PS)
-
PKC Reaction Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.01% Triton X-100
-
ATP solution (concentration to be optimized, typically near the Km of the enzyme)
-
Quench/Detection Mixture: Contains a phosphospecific antibody and EDTA to stop the reaction. Many commercial kits are available with optimized reagents.
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Lipid Activator (10X): a. Prepare the lipid mixture of this compound and PS as described in Protocol 1. b. Resuspend the dried lipids in the PKC Reaction Buffer.
-
Set Up Kinase Reaction in a Microplate (e.g., 384-well): a. To each well, add the components in the following order:
- PKC Reaction Buffer
- 10X Lipid Activator
- Fluorescently labeled substrate peptide
- PKC enzyme
- Test compounds (if screening for inhibitors or activators) b. The total volume before adding ATP should be approximately half the final reaction volume (e.g., 10 µL for a 20 µL final reaction).
-
Initiate Kinase Reaction: a. Add ATP solution to each well to start the reaction. b. Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction and Detect: a. Add the Quench/Detection Mixture to each well. This will stop the kinase reaction and allow the phosphospecific antibody to bind to the phosphorylated substrate. b. Incubate at room temperature for at least 60 minutes to allow for binding equilibrium.
-
Measure Fluorescence Polarization: a. Read the plate on a microplate reader equipped for FP. The excitation and emission wavelengths will depend on the fluorophore used for the substrate peptide.
-
Data Analysis: a. The change in millipolarization units (mP) is proportional to the amount of phosphorylated substrate. b. Plot the mP values against the concentration of the test compound or, for activator dose-response curves, against the concentration of this compound to determine the EC50.
Concluding Remarks
The provided protocols offer robust methods for assessing the effect of this compound on PKC activity. Due to the lack of specific data for this compound, it is imperative for researchers to perform initial optimization experiments, including determining the optimal lipid concentrations and reaction times for their specific PKC isoform and assay format. These application notes serve as a comprehensive guide to facilitate the successful integration of this compound into PKC-related research and drug discovery programs.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 1,2-Eucin(13Z)-olein as a Potential Biomarker in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Eucin(13Z)-olein is a triacylglycerol (TAG) comprised of palmitic acid, oleic acid, and arachidonic acid[1]. While this specific molecule has not been extensively studied as a biomarker, the broader class of triacylglycerols is critically involved in the pathophysiology of numerous metabolic diseases. Elevated plasma triglycerides are a hallmark of metabolic syndrome and are associated with an increased risk of type 2 diabetes and cardiovascular disease[2][3][4][5]. The constituent fatty acids of this compound—palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and arachidonic acid (a polyunsaturated fatty acid)—are all known to have significant roles in cellular signaling, inflammation, and metabolism[6][7].
These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as a biomarker for metabolic diseases. The following sections detail protocols for the extraction, detection, and quantification of this molecule from biological samples, as well as a conceptual signaling pathway and data presentation templates.
Potential Clinical Significance
Alterations in the profiles of specific TAGs, beyond just total triglyceride levels, may offer a more nuanced understanding of metabolic dysregulation[2]. The unique combination of saturated, monounsaturated, and polyunsaturated fatty acids in this compound makes it an interesting candidate for further investigation. Its levels could reflect dietary intake, endogenous lipid synthesis, and the complex interplay between different fatty acid metabolic pathways. Therefore, quantifying this compound in circulation or within specific tissues could provide valuable insights into the progression of metabolic diseases.
Data Presentation
Quantitative analysis of this compound in biological samples from case and control groups is essential for its validation as a biomarker. The following tables provide a standardized format for presenting such data.
Table 1: Sample Cohort Characteristics
| Characteristic | Control Group (n=) | Case Group (n=) | p-value |
| Age (years) | |||
| Sex (% Female) | |||
| Body Mass Index ( kg/m ²) | |||
| Fasting Glucose (mg/dL) | |||
| Total Triglycerides (mg/dL) | |||
| HDL Cholesterol (mg/dL) | |||
| LDL Cholesterol (mg/dL) |
Table 2: this compound Levels in Study Cohorts
| Analyte | Control Group (Mean ± SD) | Case Group (Mean ± SD) | Fold Change | p-value |
| This compound (ng/mL) | ||||
| Normalized to internal standard |
Experimental Protocols
The following protocols describe a typical workflow for the analysis of this compound from plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for lipid analysis[8][9][10][11][12].
Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma or serum samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., a commercially available deuterated triacylglycerol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
LC-MS grade solvents for reconstitution
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Add the internal standard at a known concentration.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of LC-MS grade solvent (e.g., 9:1 methanol:chloroform) for analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate triacylglycerols. For example, start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. The precursor ion will be the [M+NH4]+ adduct of the molecule. Product ions will correspond to the neutral loss of one of the fatty acid chains.
-
Note: The exact m/z values will need to be calculated based on the chemical formula of this compound (C57H100O6) and the chosen internal standard.
-
-
Data Acquisition: Operate the mass spectrometer in MRM mode for targeted quantification.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard using the instrument's software.
-
Calculate the response ratio by dividing the peak area of this compound by the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.
-
Perform statistical analysis (e.g., t-test or Mann-Whitney U test) to compare the levels between case and control groups.
Visualizations
Signaling and Metabolic Context
The following diagram illustrates a simplified overview of triacylglycerol metabolism and the potential downstream signaling roles of its constituent fatty acids.
Caption: Metabolic fate of this compound and its fatty acids.
Experimental Workflow
The diagram below outlines the major steps in the biomarker discovery and validation workflow for this compound.
Caption: Workflow for biomarker discovery and validation.
Conclusion
While research on this compound is still in its nascent stages, its chemical structure and the established role of its constituent fatty acids and the broader triacylglycerol class in metabolic diseases provide a strong rationale for its investigation as a potential biomarker. The protocols and frameworks presented here offer a robust starting point for researchers to explore the clinical and biological significance of this molecule. Consistent and standardized methodologies, as outlined, will be crucial for generating high-quality, reproducible data that can elucidate the potential of this compound in diagnostics, prognostics, and as a therapeutic target in metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Hypertriglyceridemia is a practical biomarker of metabolic syndrome in individuals with abdominal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the triglyceride-glucose index as a biomarker of cardio-metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid, palmitic acid and glucose are important for the modulation of clonal pancreatic beta-cell insulin secretion, growth and functional integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. aocs.org [aocs.org]
- 10. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utupub.fi [utupub.fi]
Application Note: A Shotgun Lipidomics Approach for the Quantitative Analysis of 1,2-Diacylglycerols, including 1,2-Eicosen(13Z)-olein
Audience: Researchers, scientists, and drug development professionals.
Introduction Diacylglycerols (DAGs) are crucial lipid intermediates in the biosynthesis of triacylglycerols and glycerophospholipids.[1] Beyond their structural role, DAGs, such as 1,2-Eicosen(13Z)-olein, are pivotal second messengers in cellular signaling pathways, most notably as activators of Protein Kinase C (PKC).[2][3] Altered DAG levels have been implicated in various disease states, making their precise quantification essential for understanding disease mechanisms and for drug development.[4] Shotgun lipidomics, a direct-infusion mass spectrometry technique, offers a high-throughput and sensitive method for analyzing the entire lipidome, including DAGs, directly from crude biological extracts without the need for chromatographic separation.[5][6] This application note provides a detailed protocol for the extraction, identification, and quantification of 1,2-Eicosen(13Z)-olein and other DAG species using a shotgun lipidomics workflow.
Principle of the Method The shotgun lipidomics approach involves the direct infusion of a total lipid extract into a mass spectrometer.[6] Lipids are ionized using a soft ionization technique like electrospray ionization (ESI).[5] Specific lipid classes are then targeted for analysis using tandem mass spectrometry (MS/MS) techniques, such as precursor ion scanning or neutral loss scanning.[6] For DAGs, identification and quantification are typically achieved by monitoring the neutral loss of their constituent fatty acyl chains upon collision-induced dissociation (CID).[7] By spiking the sample with a known amount of a non-endogenous internal standard before extraction, accurate quantification of individual DAG species can be achieved.[5][7]
Experimental Workflow
The overall experimental workflow for the shotgun lipidomics analysis of DAGs is depicted below.
Caption: Overall workflow for shotgun lipidomics analysis of DAGs.
Experimental Protocols
Materials and Reagents
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade, for alternative extraction)
-
Ammonium (B1175870) acetate
-
Butylated hydroxytoluene (BHT)
-
Internal Standard: 1,3-di-pentadecanoyl-glycerol (DAG 15:0/15:0) or other non-endogenous DAG
-
Glass tubes and vials to prevent plasticizer contamination[8]
-
Nitrogen gas evaporator
-
Sonicator
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer equipped with a nano-ESI source[5][9]
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is adapted for a generic biological sample (e.g., 100 mg tissue or 1x10^7 cells).[7][8]
-
Homogenization: Homogenize the tissue sample in 1 mL of ice-cold phosphate-buffered saline (PBS). For cell pellets, resuspend in 1 mL of PBS.
-
Internal Standard Spiking: Add a precise amount of the DAG internal standard (e.g., 1 nmol of DAG 15:0/15:0) to the homogenate. This step is critical for accurate quantification.[5][7]
-
Solvent Addition: Transfer the homogenate to a glass tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture containing an antioxidant like 0.01% BHT to prevent lipid oxidation.[5][8] Vortex vigorously for 2 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[8]
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C under an argon or nitrogen atmosphere until analysis.[8]
Sample Preparation for MS Analysis
-
Resuspension: Reconstitute the dried lipid extract in a solvent suitable for direct infusion. A common choice is a chloroform/methanol/isopropanol (1:2:4, v/v/v) mixture containing 7.5 mM ammonium acetate.[10] The final volume should be adjusted to ensure the lipid concentration is within the linear range of the mass spectrometer.
-
Sonication: Briefly sonicate the resuspended sample in a water bath to ensure all lipids are fully dissolved.
Mass Spectrometry Analysis
The following parameters are illustrative for a hybrid quadrupole-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample directly into the mass spectrometer using a nano-ESI source at a flow rate of ~200-300 nL/min.[5]
-
Ionization Mode: Positive ion mode. DAGs are typically detected as ammonium adducts ([M+NH4]+).
-
MS1 Full Scan: Acquire a full MS1 scan over a mass range of m/z 400-1000 to survey all lipid species present.
-
MS/MS Neutral Loss Scan: Perform data-dependent or targeted MS/MS analysis. For DAGs, a neutral loss scan is highly specific. Set the instrument to detect precursor ions that lose a neutral mass corresponding to a specific fatty acid plus ammonia.
-
For Oleic Acid (18:1): Neutral loss of 282.26 + 17.03 = 299.29 Da.
-
For Eicosenoic Acid (20:1): Neutral loss of 310.29 + 17.03 = 327.32 Da.
-
-
Targeted Analysis of 1,2-Eicosen(13Z)-olein (DAG 20:1/18:1):
-
Calculated Mass: The neutral monoisotopic mass is 648.58 g/mol .
-
Precursor Ion ([M+NH4]+): m/z 666.62.
-
MS/MS Fragmentation: When the precursor ion m/z 666.62 is fragmented, it will show characteristic product ions resulting from the loss of the fatty acyl chains.
-
Data Presentation and Quantification
Data is processed using lipid identification software or by manual inspection of spectra.[5][9] The peak intensity of each identified endogenous DAG species is normalized to the peak intensity of the spiked internal standard. The concentration is then calculated based on the known amount of the added standard.
Table 1: Illustrative Quantitative Data for DAG Species in Two Sample Groups.
| Lipid Species Name | Lipid Abbreviation | Sample Group A (pmol/mg protein) | Sample Group B (pmol/mg protein) | p-value |
| 1-stearoyl-2-arachidonoyl-glycerol | DAG(18:0/20:4) | 150.2 ± 12.5 | 275.8 ± 25.1 | <0.01 |
| 1-palmitoyl-2-oleoyl-glycerol | DAG(16:0/18:1) | 210.6 ± 18.9 | 350.1 ± 30.4 | <0.01 |
| 1-eicosenoyl(13Z)-2-oleoyl-glycerol | DAG(20:1/18:1) | 85.4 ± 7.6 | 190.3 ± 15.2 | <0.01 |
| 1,2-dioleoyl-glycerol | DAG(18:1/18:1) | 188.1 ± 15.3 | 212.5 ± 20.8 | 0.04 |
| Internal Standard | DAG(15:0/15:0) | (Reference) | (Reference) | N/A |
Data are presented as mean ± standard deviation.
Signaling Pathway Context
1,2-Diacylglycerols are generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by receptor activation.[11] As a second messenger, DAG activates members of the Protein Kinase C (PKC) family, which then phosphorylate downstream target proteins to regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[3][12]
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol pathway | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. aocs.org [aocs.org]
- 7. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. High Throughput Shotgun Lipidomics Analysis with SimLipid Software [premierbiosoft.com]
- 10. mdpi.com [mdpi.com]
- 11. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Improved Detection of 1,2-Diacylglycerols via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diacylglycerols (DAGs) are crucial lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isozymes.[1] Dysregulation of DAG metabolism is implicated in various pathological conditions, including cancer, diabetes, and cardiovascular diseases.[2] Accurate and sensitive quantification of specific DAG molecular species is therefore essential for understanding their physiological roles and for the development of novel therapeutic interventions.
However, the analysis of DAGs by standard methods such as mass spectrometry (MS) is often hampered by their low abundance, poor ionization efficiency, and the presence of isomeric forms (e.g., 1,2- vs. 1,3-DAGs).[3][4] Chemical derivatization offers a robust solution to overcome these challenges by introducing a charged or UV-active tag to the DAG molecule, thereby significantly enhancing its detection sensitivity and chromatographic separation.
This document provides detailed application notes and protocols for the derivatization of 1,2-diacylglycerols for improved detection by Liquid Chromatography-Mass Spectrometry (LC-MS).
Note on Nomenclature: The analyte of interest, "1,2-Eucin(13Z)-olein," appears to use a non-standard nomenclature for the "Eucin" fatty acyl chain. These protocols are broadly applicable to 1,2-diacylglycerols. For the purpose of providing a concrete example, we will consider the derivatization of 1-stearoyl-2-oleoyl-sn-glycerol (B1237753) (SOG), a common naturally occurring diacylglycerol.
Derivatization Strategies for Enhanced LC-MS Detection
Several derivatization strategies can be employed to improve the detection of 1,2-diacylglycerols. The choice of method depends on the analytical instrumentation available and the specific requirements of the study. Here, we focus on two highly effective methods: Dimethylglycine (DMG) labeling for enhanced ionization in positive mode ESI-MS and Benzoyl Chloride derivatization for improved chromatographic properties and increased sensitivity.
N,N-Dimethylglycine (DMG) Derivatization
This method introduces a tertiary amine group to the free hydroxyl of the diacylglycerol, which can be readily protonated to form a positively charged species, significantly improving ionization efficiency in positive ion mode electrospray ionization (ESI)-MS.[1][2]
Table 1: Quantitative Improvements with DMG Derivatization
| Parameter | Improvement | Reference |
| Detection Limit | As low as 16 aM | [4] |
| Quantification Limit | As low as 62.5 aM | [4] |
| Sensitivity Increase | Significantly increased MS ionization response compared to metal ion adducts | [1] |
Materials:
-
1,2-Diacylglycerol standard or lipid extract
-
N,N-Dimethylglycine (DMG)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (ACN) and Dichloromethane (CH₂Cl₂) mixture (1:1, v/v)
-
Ammonium Hydroxide (NH₄OH), 25 mM
-
Methanol (MeOH)
-
Nitrogen gas stream
-
Heating block or incubator at 45°C
Procedure:
-
Sample Preparation: Dry the lipid extract or a known amount of 1,2-diacylglycerol standard under a stream of nitrogen.
-
Reagent Preparation:
-
DMG solution: 0.125 M in anhydrous CHCl₃ (or ACN:CH₂Cl₂)
-
DMAP solution: 0.5 M in anhydrous CHCl₃ (or ACN:CH₂Cl₂)
-
EDC solution: 0.25 M in anhydrous CHCl₃ (or ACN:CH₂Cl₂)
-
-
Derivatization Reaction:
-
To the dried sample, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.[2]
-
Vortex the mixture for 20-60 seconds and centrifuge briefly to collect the contents at the bottom of the tube.[1][2]
-
Flush the reaction vessel with dry nitrogen, cap it tightly, and incubate at 45°C for 60-90 minutes.[1][2]
-
-
Reaction Quenching and Extraction:
-
Sample Analysis: Dry the collected organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Benzoyl Chloride Derivatization
Benzoylation of the free hydroxyl group on the diacylglycerol introduces a benzoyl group, which improves the chromatographic separation on reverse-phase columns and enhances the ionization efficiency.
Table 2: Quantitative Improvements with Benzoyl Chloride Derivatization
| Parameter | Improvement for Diacylglycerols | Reference |
| Limit of Detection (LOD) | 3-fold decrease (to 0.9 nmol/mL) | |
| Sensitivity (Calibration Slope) | 2- to 10-fold increase |
Materials:
-
1,2-Diacylglycerol standard or lipid extract
-
Benzoyl Chloride
-
Pyridine (B92270) (as a catalyst and base)
-
Methanol (MeOH)
-
Water
-
Nitrogen gas stream
Procedure:
-
Sample Preparation: Dry the lipid extract or a known amount of 1,2-diacylglycerol standard under a stream of nitrogen.
-
Derivatization Reaction:
-
Dissolve the dried sample in a small volume of pyridine.
-
Add an excess of benzoyl chloride.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Reaction Quenching and Extraction:
-
Add water to the reaction mixture to quench the excess benzoyl chloride.
-
Extract the derivatized diacylglycerols with hexane.
-
Wash the hexane phase with water and then with a dilute solution of sodium bicarbonate to remove any remaining pyridine and benzoic acid.
-
Wash the hexane phase again with water.
-
-
Sample Analysis: Dry the collected hexane phase under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the derivatization process and the biological context of 1,2-diacylglycerols, the following diagrams have been generated using Graphviz.
Caption: Workflow for DMG derivatization of 1,2-diacylglycerol.
Caption: The Gq-alpha subunit signaling pathway leading to DAG production.
Conclusion
Chemical derivatization is a powerful and often necessary step for the sensitive and accurate quantification of 1,2-diacylglycerols by LC-MS. The protocols for DMG and benzoyl chloride derivatization provided herein offer robust methods to significantly enhance the detection of these important lipid mediators. The choice of derivatization agent will depend on the specific analytical goals and instrumentation. By improving ionization efficiency and chromatographic behavior, these methods facilitate a more detailed and quantitative understanding of the role of 1,2-diacylglycerols in health and disease, which is of paramount importance to researchers, scientists, and drug development professionals.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 1,2-Eucin(13Z)-olein in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,2-Eucin(13Z)-olein and similar unsaturated diacylglycerols in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues users might encounter and provides actionable solutions.
Problem: My this compound solution is showing signs of degradation (e.g., color change, precipitation, unexpected analytical results). What could be the cause and how can I fix it?
Answer: Degradation of this compound in solution is most commonly due to lipid oxidation. The double bond in the oleic acid moiety is susceptible to attack by reactive oxygen species. Several factors can accelerate this process. Here's a step-by-step troubleshooting approach:
-
Review Your Storage Conditions:
-
Temperature: Are you storing the solution at the recommended temperature? Unsaturated lipids should be stored at -20°C or lower in an organic solvent.[1][2] Storing at 4°C or room temperature, even for short periods, can significantly accelerate degradation.[2]
-
Light Exposure: Is your solution protected from light? Light, especially UV light, can initiate and accelerate lipid oxidation.[2] Always store solutions in amber vials or wrap containers in aluminum foil.
-
Oxygen Exposure: Have you minimized the solution's exposure to oxygen? Oxygen is a key reactant in lipid oxidation. Purge the headspace of your storage container with an inert gas like argon or nitrogen before sealing.[1][2]
-
-
Assess Your Solvent Choice:
-
Purity: Are you using high-purity solvents? Impurities in solvents can act as catalysts for degradation.
-
Suitability: While 1,2-diacylglycerols are soluble in solvents like chloroform (B151607) and ethanol, ensure the chosen solvent is appropriate for your downstream applications and does not promote degradation. For long-term storage, a solution in an organic solvent is preferable to a dry powder, as unsaturated lipids are hygroscopic and can degrade upon moisture absorption.
-
-
Consider Contaminants:
-
Metal Ions: Trace metal ions (e.g., iron, copper) are potent catalysts of lipid oxidation.[3] Ensure all glassware is scrupulously clean. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution to sequester these ions.
-
Problem: I am observing rapid degradation of my compound even with proper storage. How can I proactively improve its stability?
Answer: To enhance the stability of this compound in solution, consider incorporating the following protective measures:
-
Antioxidants: Add a suitable antioxidant to your solution. Antioxidants work by scavenging free radicals and inhibiting the oxidation chain reaction.
-
Butylated Hydroxytoluene (BHT): A commonly used synthetic antioxidant. Effective concentrations can range from 0.01% to 0.1%.
-
Tocopherols (B72186) (Vitamin E): Natural antioxidants that are effective in protecting lipids. α-tocopherol is a common choice. However, be aware that at high concentrations, some tocopherols can exhibit pro-oxidant activity.[4][5]
-
-
Chelating Agents: If metal ion contamination is suspected, add a chelating agent.
The following table summarizes the recommended concentrations for common stabilizers:
| Stabilizer | Recommended Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | A synthetic antioxidant that is widely used and effective. |
| α-Tocopherol (Vitamin E) | 50 - 100 ppm (µg/g) | A natural antioxidant. High concentrations may have a pro-oxidant effect.[4][5][8] |
| EDTA | 10 - 50 µg/g of dressing or 10-50 µM[6] | A chelating agent that sequesters metal ions, preventing them from catalyzing lipid oxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, an unsaturated diacylglycerol, is lipid oxidation. This process can occur through three main mechanisms:
-
Autoxidation: A spontaneous reaction with atmospheric oxygen that proceeds via a free radical chain reaction.
-
Photo-oxidation: Initiated by light, which can generate reactive oxygen species.
-
Enzymatic oxidation: Catalyzed by enzymes such as lipoxygenases.
The following diagram illustrates the general mechanism of lipid autoxidation:
Caption: The free-radical chain reaction of lipid autoxidation.
Q2: What are the ideal storage conditions for a solution of this compound?
A2: To maximize the stability of your this compound solution, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower[1][2] | Reduces the rate of chemical reactions, including oxidation. |
| Solvent | High-purity organic solvent (e.g., chloroform, ethanol)[2] | Unsaturated lipids are more stable in solution than as a dry powder due to their hygroscopic nature. |
| Container | Glass vial with a Teflon-lined cap[2] | Prevents leaching of plasticizers and ensures a tight seal. |
| Light | Store in the dark (amber vial or wrapped in foil)[2] | Protects against photo-oxidation. |
| Atmosphere | Purge with an inert gas (argon or nitrogen) before sealing[1][2] | Removes oxygen from the headspace, a key reactant in oxidation. |
Q3: How can I monitor the stability of my this compound solution over time?
A3: Regularly assessing the stability of your solution is crucial. Two common methods for monitoring lipid oxidation are the Peroxide Value (PV) assay and the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Peroxide Value (PV) Assay: Measures the concentration of primary oxidation products (hydroperoxides). An increase in PV indicates ongoing oxidation.
-
TBARS Assay: Measures secondary oxidation products, such as malondialdehyde (MDA), which are formed from the decomposition of hydroperoxides. An increase in TBARS indicates a more advanced stage of oxidation.
The following diagram outlines a general workflow for a stability study:
Caption: A typical experimental workflow for assessing the stability of a lipid solution.
Experimental Protocols
Protocol 1: Peroxide Value (PV) Assay (AOCS Official Method Cd 8-53)
This method determines the peroxide value of fats and oils, which is a measure of the primary products of lipid oxidation.
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 N or 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the lipid solution into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution with vigorous shaking until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration, dropwise, with constant agitation, until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) reagent (0.67% w/v in 20% TCA)
-
Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Mix a known amount of the lipid solution with the TBA reagent.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the color to develop.
-
Cooling: Cool the samples rapidly in an ice bath to stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS from a standard curve prepared using MDA or TMP.
Protocol 3: Accelerated Stability Testing
This protocol allows for a more rapid assessment of a product's shelf-life by subjecting it to elevated stress conditions, in accordance with ICH guidelines.[9][10][11]
Conditions:
-
Temperature: 40°C ± 2°C
-
Relative Humidity (RH): 75% ± 5% (for solutions where evaporation is a concern, sealed vials are recommended)
Procedure:
-
Prepare multiple, identical samples of the this compound solution in sealed, light-protected vials.
-
Place the samples in a stability chamber set to the accelerated conditions.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a set of samples for analysis.[10]
-
Analyze the samples for degradation using methods such as the PV and TBARS assays, as well as any specific analytical methods relevant to the compound (e.g., HPLC, GC).
-
Plot the degradation over time to establish a degradation rate under accelerated conditions. This data can be used to predict the shelf-life under normal storage conditions.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. Ascorbyl palmitate, gamma-tocopherol, and EDTA affect lipid oxidation in fish oil enriched salad dressing differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. purple-diamond.com [purple-diamond.com]
- 10. database.ich.org [database.ich.org]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of 1,2-Eucin(13Z)-olein in Chromatography
This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shapes during the chromatographic analysis of 1,2-Eucin(13Z)-olein and similar diacylglycerol compounds. The following sections provide troubleshooting advice in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common problem in lipid analysis. It can compromise resolution and the accuracy of quantification.[1]
Primary Causes:
-
Secondary Interactions: The most frequent cause is the interaction between the polar head group of the diacylglycerol and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns (e.g., C18).[2][3][4] These interactions lead to a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules.
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols, increasing their interaction with the analyte.[1][4]
-
Column Contamination: Accumulation of strongly retained sample matrix components or impurities on the column can create active sites that cause tailing.[1][2]
-
Metal Contamination: Trace metal ions within the HPLC system (e.g., stainless steel tubing, frits) can chelate with certain analytes, causing tailing.[2][5]
Solutions:
-
Modify the Mobile Phase:
-
Add an acidic modifier: Incorporate a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) into the mobile phase. This helps to suppress the ionization of silanol groups, minimizing secondary interactions.[1]
-
Use a salt buffer: Add a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to the mobile phase. These salts can mask the active silanol sites and improve peak symmetry.[1]
-
Adjust pH: For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape by keeping silanol groups protonated.[1][3]
-
-
Optimize Your Column and Hardware:
-
Use an End-Capped Column: Select a column that has been "end-capped," a process that deactivates most residual silanol groups.[3][6][7]
-
Consider a Bio-Inert Column: For analytes that are particularly sensitive to metal interactions, using a column with a bio-inert coating can prevent unwanted adsorption and significantly improve peak shape.[5][8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause tailing.[6]
-
-
Implement Column Cleaning:
Q2: I'm observing a broad peak for this compound. What is causing this and what should I do?
Broad peaks reduce sensitivity and can merge with adjacent peaks, leading to poor resolution.
Primary Causes:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase is a common cause. This leads to poor focusing of the analyte band at the head of the column.[1][2]
-
High Injection Volume/Concentration: Injecting too much sample volume or a sample that is too concentrated can overload the column, leading to band broadening.[1][9]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread out after separation.[1][2][4]
-
Sub-optimal Flow Rate: The flow rate affects diffusion and, consequently, peak width. A flow rate that is too high or too low relative to the column's optimum can lead to broader peaks.[10][11]
Solutions:
-
Optimize Sample and Injection:
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[1][12]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column. A good starting point is to keep the injection volume between 1-5% of the total column volume.[9]
-
Dilute the Sample: If overloading is suspected, try diluting your sample and re-injecting.[1][6]
-
-
Minimize System Volume:
-
Adjust Method Parameters:
-
Optimize Flow Rate: Determine the optimal flow rate for your column to achieve the best efficiency and narrowest peaks.[13]
-
Increase Column Temperature: Operating at a slightly elevated temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[11][14]
-
Q3: My this compound peak is fronting. Why is this happening?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a specific problem.
Primary Cause:
-
Column Overload: This is the most common reason for peak fronting. When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated, leading to a distorted peak shape.[2][15]
Solutions:
-
Reduce Sample Load:
-
Increase Column Capacity:
-
If reducing the sample load is not feasible due to sensitivity requirements, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load or larger pore size.[6]
-
Data Presentation
Table 1: Recommended Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Purpose | Citation |
| Formic Acid | 0.1% | Suppresses ionization of residual silanol groups to reduce tailing. | [1] |
| Acetic Acid | 0.1% | Similar to formic acid, helps to acidify the mobile phase. | [1] |
| Ammonium Formate | 5-10 mM | Masks active silanol sites; volatile and MS-compatible. | [1] |
| Ammonium Acetate | 5-10 mM | Masks active silanol sites; volatile and MS-compatible. | [1] |
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. halocolumns.com [halocolumns.com]
- 13. youtube.com [youtube.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
optimizing lipid extraction efficiency for 1,2-Eucin(13Z)-olein from tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of diacylglycerols, such as 1,2-Eicosen(13Z)-olein, from various tissue samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data on extraction methods, and step-by-step experimental protocols to enhance the efficiency and reproducibility of your lipid extractions.
Frequently Asked Questions (FAQs)
Q1: Which are the most common and effective methods for extracting lipids from tissues?
A1: The most widely used and effective methods for tissue lipid extraction are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods.[1][2][3] The Folch and Bligh-Dyer methods are considered gold standards and utilize a chloroform (B151607) and methanol (B129727) solvent system.[4] The MTBE method is a newer alternative that is less toxic.[3] The choice of method often depends on the specific tissue type and the lipid classes of interest.[2][5] For a broad range of lipids, the Folch method is often considered optimal in terms of efficacy and reproducibility for many tissue types.[2][3]
Q2: What are the critical factors influencing lipid extraction efficiency?
A2: Several factors critically influence the efficiency of lipid extraction. These include the complete disruption of the tissue matrix (homogenization), the choice of solvent system and its ratio to the sample volume, the pH of the medium, and the temperature at which the extraction is performed.[1][6] The sample-to-solvent ratio is a particularly critical factor; for instance, the Folch method recommends a 20-fold volume of solvent to sample.[6]
Q3: How can I prevent the degradation of lipids during extraction?
A3: Lipids, particularly those with unsaturated fatty acids, are prone to oxidation and enzymatic degradation.[6][7] To minimize degradation, it is crucial to perform extractions at low temperatures (e.g., on ice) to reduce enzymatic activity.[6][8] Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[6][9] It is also important to work quickly and minimize the sample's exposure to air and light.[6][7] For long-term storage, lipid extracts should be kept at -20°C or lower under an inert atmosphere.[7]
Q4: My tissue sample has a high water content. How does this affect lipid extraction?
A4: High water content in tissues can affect the initial solvent ratios, particularly for methods like Bligh-Dyer, which was originally developed for tissues containing about 80% water.[10] It's essential that the initial solvent mixture forms a single phase to effectively interact with the tissue.[6] The subsequent addition of water or a saline solution is what induces the phase separation into an aqueous and an organic layer containing the lipids.[6]
Q5: What is the best way to store tissue samples before lipid extraction?
A5: To preserve the integrity of lipids, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction.[8][11] This minimizes enzymatic activity and prevents degradation.[7][11] It is also advisable to avoid repeated freeze-thaw cycles, which can alter the lipid profile.[7]
Troubleshooting Guide
Problem 1: Low Yield of Extracted Lipids
-
Question: I am consistently getting a low yield of my target lipid. What could be the cause, and how can I improve it?
-
Answer: Low lipid recovery is a frequent issue that can arise from several factors.[6]
-
Incomplete Tissue Homogenization: The most critical initial step is the complete disruption of the tissue to release the lipids from the cellular matrix. If homogenization is insufficient, lipids will remain trapped.
-
Incorrect Solvent System or Ratios: The choice of solvents and their ratios are fundamental to extraction efficiency.
-
Solution: For general lipid extractions, the Folch (chloroform:methanol, 2:1 v/v) and Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v initially) methods are robust.[6] Ensure you are using the precise ratios. The Folch method, in particular, is often more effective for tissues with higher lipid content (>2%) due to its higher solvent-to-sample ratio.[10][12]
-
-
Insufficient Solvent Volume: The volume of the extraction solvent relative to the sample mass is crucial.
-
Problem 2: Poor Phase Separation or Emulsion Formation
-
Question: After adding water to my chloroform/methanol mixture, I am not getting a clear separation between the layers. Instead, I see a cloudy interface or an emulsion. How can I fix this?
-
Answer: The formation of an emulsion at the interface between the aqueous and organic layers can trap lipids and lead to lower yields and contamination.[6]
-
Cause: This often happens due to the presence of detergents, certain proteins, or an incorrect final solvent ratio.
-
Solution:
-
Centrifugation: Ensure you are centrifuging the sample at a sufficient speed and for an adequate duration to facilitate a clean separation.[6]
-
Break the Emulsion: If an emulsion persists, you can try adding a small amount of a saturated sodium chloride solution, which can help to break it.[6]
-
Check Ratios: Verify that the final ratio of chloroform:methanol:water is correct for the method you are using. For the Folch method, this should be approximately 8:4:3.[13]
-
-
Comparative Data on Extraction Methods
The efficiency of lipid extraction can vary significantly depending on the method and the tissue type. The following tables summarize findings from studies comparing different extraction protocols.
Table 1: Comparison of Folch and Bligh-Dyer Methods for Total Lipid Content
| Sample Lipid Content | Folch Method | Bligh-Dyer Method | Observation |
| < 2% | No significant difference | No significant difference | Both methods are equally effective for low-lipid tissues.[10][12] |
| > 2% | Higher lipid estimate | Significantly lower lipid estimate | The Bligh-Dyer method can underestimate lipid content by up to 50% in high-lipid samples.[10][12] |
Table 2: Recommended Extraction Methods for Different Mouse Tissues
| Tissue Type | Optimal Method(s) | Key Findings |
| Pancreas, Spleen, Brain, Plasma | Folch | Provides the best efficacy and reproducibility for a broad range of lipid classes.[2][3] |
| Liver, Intestine | MMC (MeOH/MTBE/CHCl₃), BUME (Butanol/MeOH/Heptane/EtOAc) | These methods are favored for extracting lipids from these specific tissues.[2][3] |
Detailed Experimental Protocols
Protocol 1: Modified Folch Method for Tissue Lipid Extraction
This protocol is a standard procedure for the extraction of total lipids from animal tissues.
Materials:
-
Tissue sample (1 g)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 1 g of tissue and place it in a glass homogenizer.
-
Add 10 mL of methanol and homogenize briefly.[13]
-
Add 20 mL of chloroform and continue to homogenize until the tissue is fully dispersed.[13] The final solvent-to-sample ratio should be 20:1 (v/w) with a chloroform:methanol ratio of 2:1.[10]
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of the 0.9% NaCl solution to the tube (in this case, 6 mL). This will induce phase separation.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at a moderate speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.[6]
-
-
Lipid Collection:
-
After centrifugation, you will observe two layers: an upper aqueous layer and a lower organic (chloroform) layer containing the lipids. A layer of protein precipitate may be visible at the interface.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette, being cautious not to disturb the interface.
-
-
Washing (Optional but Recommended):
-
To remove any non-lipid contaminants, the collected chloroform phase can be washed with a mixture of chloroform:methanol:0.9% NaCl (3:48:47 v/v/v).
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can then be re-dissolved in a suitable solvent for downstream analysis.
-
Protocol 2: MTBE Method for Tissue Lipid Extraction
This method is a good alternative to the Folch and Bligh-Dyer methods, especially when a less toxic solvent is preferred.
Materials:
-
Tissue sample (~15 mg, pulverized)[8]
-
Methanol (chilled)
-
MTBE (chilled)
-
Water (chilled)
-
Microcentrifuge tubes (1.5 mL)[8]
-
Vortexer
-
Microcentrifuge (capable of 4°C and 14,000 x g)[8]
Procedure:
-
Sample Preparation:
-
Weigh approximately 15 mg of frozen, pulverized tissue into a 1.5 mL microcentrifuge tube.[8]
-
-
Extraction:
-
Phase Separation:
-
Lipid Collection:
-
Two distinct phases will be visible. The upper organic phase contains the lipids.
-
Carefully transfer the upper MTBE layer to a new tube.
-
-
Solvent Evaporation:
-
Dry the collected lipid extract using a vacuum concentrator or under a stream of nitrogen.[8]
-
Visualizations
Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.
Caption: Workflow for the modified Folch lipid extraction method.
Caption: Decision tree for troubleshooting low lipid yield.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
Technical Support Center: Quantification of Diacylglycerols
Welcome to the technical support center for the quantification of diacylglycerols (DAGs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during DAG analysis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying diacylglycerols?
A1: The quantification of DAGs presents several analytical challenges. Due to their low natural abundance in most biological samples, sensitive detection methods are required.[1][2] DAGs also lack a permanent charge and have low proton affinity, which makes their analysis by mass spectrometry difficult without derivatization.[3][4] Furthermore, the presence of various molecular species and isomers (sn-1,2-, sn-2,3-, and sn-1,3-DAGs) complicates their separation and individual quantification.[5][6] Acyl migration from sn-1,2-DAGs to the more stable sn-1,3-DAGs during sample preparation can also lead to inaccurate results.[6]
Q2: Which is the best method for DAG quantification: mass spectrometry or an enzymatic assay?
A2: The choice of method depends on the specific research question.
-
Mass Spectrometry (MS)-based methods are powerful for identifying and quantifying individual molecular species of DAGs, providing detailed structural information.[1][2] However, they are often more complex, require expensive instrumentation, and may necessitate derivatization to improve sensitivity.[3][4]
-
Enzymatic assays measure the total amount of DAG and are generally simpler, more accessible, and can be performed in a high-throughput format using plate readers.[7] However, they do not provide information on the different fatty acid compositions of the DAG molecules.[8]
Q3: Why is derivatization often necessary for DAG analysis by mass spectrometry?
A3: Derivatization is a common strategy to overcome the challenges of analyzing DAGs by electrospray ionization mass spectrometry (ESI-MS).[3][4] Introducing a charged group to the DAG molecule, for instance by reacting it with N-chlorobetainyl chloride or dimethylglycine, significantly enhances the signal intensity, leading to much higher sensitivity.[3][5] This allows for the detection and quantification of low-abundance DAG species from biological samples.[4]
Q4: How can I differentiate between sn-1,2- and sn-1,3-diacylglycerol isomers?
A4: Differentiating between these regioisomers is crucial as only sn-1,2-DAGs are considered biologically active as second messengers.[6][9] Chromatographic separation using techniques like thin-layer chromatography (TLC) with borate (B1201080) impregnation or specific liquid chromatography (LC) methods can resolve these isomers before detection.[6][10] Some advanced mass spectrometry techniques, coupled with specific derivatization strategies, can also help distinguish between the isomers.[5][10]
Q5: What are common sources of error during sample preparation for DAG analysis?
A5: Sample preparation is a critical step where errors can be easily introduced. Key pitfalls include:
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Acyl Migration: The spontaneous isomerization of biologically active sn-1,2-DAGs to the inactive sn-1,3-DAGs can occur, especially at non-physiological pH or elevated temperatures.[6] It is crucial to keep samples cold and process them quickly.
-
Lipid Extraction Inefficiency: Incomplete extraction of lipids from the sample matrix will lead to an underestimation of DAG levels. The choice of solvent system (e.g., Bligh-Dyer method) is important for optimal recovery.[11]
-
Contamination: Contamination from plasticizers or other lipids can interfere with the analysis. Using high-purity solvents and glass vials is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during DAG quantification experiments.
Mass Spectrometry-Based Methods
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity | - Low abundance of DAGs in the sample.- Inefficient ionization of native DAGs.[3] | - Increase the amount of starting material if possible.- Use a derivatization method to introduce a permanent charge and enhance ionization efficiency (e.g., with N-chlorobetainyl chloride or dimethylglycine).[3][5] |
| Poor reproducibility | - Inconsistent sample preparation.- Variability in derivatization efficiency.- Matrix effects suppressing the signal.[5] | - Standardize the entire workflow from sample collection to analysis.- Include an internal standard early in the sample preparation to control for variability.[1][2]- Optimize chromatographic separation to reduce matrix effects. |
| Inability to distinguish isomers | - Co-elution of sn-1,2- and sn-1,3-DAGs.[10] | - Optimize the chromatographic method (e.g., use a different column, gradient, or mobile phase) to achieve baseline separation of isomers.[10]- For TLC, use plates impregnated with boric acid to separate isomers.[6] |
| Overlapping peaks with other lipids | - Insufficient chromatographic resolution. | - Adjust the LC gradient to better separate DAGs from other lipid classes.- Use a more specific mass transition in MS/MS analysis (MRM mode). |
Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | - Presence of interfering substances in the sample.- Contamination of reagents. | - Run a sample blank (without enzyme) to determine the background and subtract it from the sample readings.[7]- Ensure all reagents are fresh and properly stored. |
| Low or no signal | - Inactive enzyme.- Suboptimal assay conditions (pH, temperature).- Presence of inhibitors in the sample. | - Check the storage conditions and activity of the enzyme with a positive control.- Optimize the assay buffer pH and incubation temperature.[12]- Perform a spike-and-recovery experiment to check for inhibition. |
| Non-linear standard curve | - Incorrect preparation of standards.- Saturation of the enzyme at high substrate concentrations. | - Prepare fresh standards and ensure they are fully solubilized.- Adjust the concentration range of the standard curve to be within the linear range of the assay. |
| High well-to-well variability | - Inaccurate pipetting.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure thorough mixing in each well.- Prepare a master mix for the reaction components to minimize pipetting errors.[12] |
Experimental Protocols
Mass Spectrometry: Derivatization with Dimethylglycine (DMG) for Shotgun Lipidomics
This protocol is adapted from a method for sensitive and specific quantification of DAG species.[5]
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer procedure.
-
Derivatization Reaction:
-
To the dried lipid extract, add 2 µL of 0.125 M N,N-dimethylglycine (DMG), 2 µL of 0.5 M 4-dimethylaminopyridine (B28879) (DMAP), and 2 µL of 0.25 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), all dissolved in anhydrous chloroform.
-
Vortex the mixture for 20 seconds and centrifuge briefly.
-
Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.[5]
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium (B1175870) hydroxide.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Collect the lower organic phase containing the derivatized DAGs.
-
-
Mass Spectrometry Analysis:
-
Analyze the DMG-derivatized DAGs by ESI-MS/MS. The derivatization introduces a positive charge, allowing for sensitive detection in positive ion mode.
-
Enzymatic Assay for Total DAG Quantification
This protocol is based on a coupled enzymatic reaction that results in a fluorescent product.[7][8]
-
Sample Preparation: Extract lipids from cell or tissue lysates. Resuspend the dried lipid extract in an appropriate buffer containing a detergent to solubilize the lipids.
-
Reaction Setup:
-
Prepare a standard curve using the provided DAG standard (e.g., 0 µM to 2 mM).[7]
-
For each unknown sample, prepare two wells: one with the kinase mixture (+Kin) and one without (-Kin) to measure the background from pre-existing phosphatidic acid.[7]
-
Add 20 µL of standards and unknown samples to a 96-well plate.
-
-
Kinase Reaction:
-
Add 20 µL of Kinase Mixture to the standard wells and the "+Kin" sample wells.
-
Add 20 µL of Assay Buffer to the "-Kin" sample wells.
-
Incubate at 37°C for 2 hours.
-
-
Lipase and Detection Reaction:
-
Transfer 20 µL of the reaction mixture to a new plate suitable for fluorescence measurement.
-
Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.
-
Add 50 µL of the Detection Enzyme Mixture (containing glycerol-3-phosphate oxidase and a fluorometric probe) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.[7]
-
Calculate the DAG concentration in the samples by subtracting the "-Kin" reading from the "+Kin" reading and comparing it to the standard curve.
-
Visualizations
Caption: General workflow for diacylglycerol (DAG) quantification.
Caption: Common pitfalls in the quantification of diacylglycerols.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. DAG Assay Kit [cellbiolabs.com]
- 9. JCI Insight - Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle [insight.jci.org]
- 10. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 11. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
strategies to minimize 1,2-Eucin(13Z)-olein degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,2-Eucin(13Z)-olein to minimize degradation. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a specific type of diacylglycerol (DAG), which is a lipid molecule consisting of a glycerol (B35011) backbone with two fatty acid chains. The "(13Z)-olein" designation indicates the presence of an unsaturated fatty acid, oleic acid, with a double bond at a specific position. The presence of this double bond makes the molecule highly susceptible to oxidation, which is a primary degradation pathway. Additionally, the ester linkages of the fatty acids to the glycerol backbone can be prone to hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
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Oxidation: This occurs at the double bond of the oleic acid chain. It is initiated by factors like exposure to oxygen, light, heat, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, causing rancidity and loss of biological activity.
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Hydrolysis: This is the cleavage of the ester bonds that link the fatty acids to the glycerol backbone, resulting in the formation of free fatty acids and monoacylglycerols. This process is accelerated by the presence of water and can be catalyzed by acids or bases.
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Isomerization: 1,2-diacylglycerols can isomerize to the more stable 1,3-diacylglycerol form. This can be problematic if the specific stereochemistry of the 1,2-DAG is important for its function.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Solvent: If supplied as a solid, it should be dissolved in a high-purity, anhydrous organic solvent (e.g., chloroform, ethanol). Storing unsaturated lipids as a dry powder is not recommended as they can be hygroscopic and prone to oxidation.
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Container: Use glass vials with Teflon-lined caps (B75204) to avoid leaching of plasticizers and other contaminants.
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Light: Protect from light by using amber vials or storing in the dark.
Q4: Should I use an antioxidant when storing this compound?
A4: Yes, adding an antioxidant to the storage solvent is a highly effective strategy to inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. A typical concentration is 0.05-0.1% (w/v). Other options include alpha-tocopherol (B171835) (Vitamin E).
Q5: How many times can I freeze and thaw my sample of this compound?
A5: It is best to minimize freeze-thaw cycles as they can accelerate degradation.[2][3] It is recommended to aliquot the sample into smaller, single-use volumes upon receipt. This way, you only need to thaw the amount required for a specific experiment.
Troubleshooting Guide
Problem: I see unexpected peaks in my HPLC-MS analysis of a stored sample.
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Possible Cause 1: Oxidation. Secondary oxidation products, such as aldehydes and ketones, may be forming.
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Solution: Confirm the presence of these products using analytical methods for lipid oxidation, such as the p-Anisidine (B42471) value test. To prevent this, ensure your sample is stored under an inert atmosphere and consider adding an antioxidant.
-
-
Possible Cause 2: Hydrolysis. The sample may have been exposed to moisture, leading to the formation of free fatty acids and monoacylglycerols.
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Solution: Always use anhydrous solvents for storage and handling. Ensure your storage container is tightly sealed.
-
-
Possible Cause 3: Isomerization. The 1,2-diacylglycerol may have isomerized to 1,3-diacylglycerol.[1]
-
Solution: This can be minimized by storing at low temperatures (-20°C or below) and in an appropriate solvent. Derivatization of the free hydroxyl group can also prevent this isomerization.[1]
-
-
Possible Cause 4: Contamination from storage container. If using plastic vials, plasticizers may have leached into your sample.
-
Solution: Always use glass vials with Teflon-lined caps for storing lipids in organic solvents.
-
Problem: My sample appears cloudy or has precipitated after thawing.
-
Possible Cause 1: Solvent evaporation. The cap on your vial may not have been sealed properly, leading to a concentration of your sample and precipitation.
-
Solution: Ensure vials are tightly sealed. You may be able to redissolve the sample by gentle warming and vortexing, but be aware that heating can accelerate degradation.
-
-
Possible Cause 2: Crystallization at low temperatures.
-
Solution: This is more likely with saturated lipids, but can occur with some unsaturated lipids at very low temperatures. Allow the sample to warm to room temperature and vortex to redissolve.
-
Data Presentation
Table 1: General Recommendations for Storage Conditions to Minimize Degradation
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Slows down chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Solvent | High-purity, anhydrous organic solvent | Unsaturated lipids are more stable in solution than as a powder. Anhydrous conditions prevent hydrolysis. |
| Container | Amber glass vial with Teflon-lined cap | Prevents photodegradation and leaching of contaminants. |
| Additives | Antioxidant (e.g., BHT, α-tocopherol) | Inhibits the initiation and propagation of oxidation. |
| Aliquoting | Aliquot into single-use volumes | Minimizes freeze-thaw cycles and contamination. |
Table 2: Comparison of Antioxidant Efficacy (Representative Data for Lipids)
| Antioxidant | Concentration | Efficacy in Inhibiting Oxidation | Notes |
| Butylated Hydroxytoluene (BHT) | 0.05 - 1% | High | Synthetic antioxidant, very effective in non-polar systems.[4][5] |
| α-Tocopherol (Vitamin E) | 0.1 - 1% | Moderate to High | Natural antioxidant. Can have pro-oxidant effects at high concentrations.[6] |
| Ascorbic Acid (Vitamin C) | Varies | Can act as a synergist with other antioxidants | Water-soluble, so its use depends on the storage solvent system. |
Note: The optimal concentration of antioxidant may vary depending on the specific lipid and storage conditions. It is advisable to perform a small-scale stability study to determine the best conditions for your application.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure to assess the stability of this compound under different storage conditions.
1. Sample Preparation: a. Prepare stock solutions of this compound in the desired anhydrous organic solvent (e.g., chloroform) at a known concentration. b. Aliquot the stock solution into several amber glass vials with Teflon-lined caps. c. For testing antioxidants, add the desired concentration of the antioxidant (e.g., BHT) to a subset of the vials. d. Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
2. Storage Conditions: a. Store the vials at different temperatures (e.g., 4°C, -20°C, -80°C) and for different durations (e.g., 1 week, 1 month, 3 months). b. Include a time-zero control which is analyzed immediately after preparation.
3. Analysis: a. At each time point, remove a vial from each storage condition. b. Allow the vial to warm to room temperature before opening. c. Analyze the sample for degradation using methods such as HPLC-MS to quantify the remaining this compound and identify degradation products. d. Additionally, perform assays to measure oxidation, such as the Peroxide Value and p-Anisidine Value tests.
Protocol 2: Determination of Peroxide Value (PV)
This method measures the primary products of lipid oxidation (hydroperoxides).
1. Reagents: a. Acetic acid-chloroform solution (3:2, v/v) b. Saturated potassium iodide (KI) solution (freshly prepared) c. 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution d. 1% Starch indicator solution
2. Procedure: a. Accurately weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask. b. Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample. c. Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute in the dark. d. Add 30 mL of deionized water and mix gently. e. Titrate with the 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color of iodine has almost disappeared. f. Add 0.5 mL of starch indicator solution, which will turn the solution blue. g. Continue the titration until the blue color disappears. h. Record the volume of Na₂S₂O₃ used. i. Perform a blank titration without the sample.
3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
- S = Volume of Na₂S₂O₃ used for the sample (mL)
- B = Volume of Na₂S₂O₃ used for the blank (mL)
- N = Normality of the Na₂S₂O₃ solution
- W = Weight of the sample (g)
Protocol 3: Determination of p-Anisidine Value (p-AV)
This method measures the secondary oxidation products (aldehydes).
1. Reagents: a. Isooctane (B107328) b. p-Anisidine reagent (0.25% w/v in glacial acetic acid)
2. Procedure: a. Accurately weigh a suitable amount of the lipid sample and dissolve it in isooctane to a known volume (e.g., 25 mL). b. Measure the absorbance of this solution at 350 nm using a spectrophotometer, with isooctane as the reference (Ab). c. Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second test tube (blank). d. Add 1 mL of the p-anisidine reagent to each tube, shake, and store in the dark for 10 minutes. e. Measure the absorbance of the sample solution against the blank solution at 350 nm (As).
3. Calculation: p-Anisidine Value = [25 x (1.2 x As - Ab)] / W Where:
- As = Absorbance of the sample solution after reaction with p-anisidine
- Ab = Absorbance of the sample solution in isooctane
- W = Weight of the sample (g)
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for sample storage.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Issues of 1,2-Eucin(13Z)-olein in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1,2-Eucin(13Z)-olein in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a triacylglycerol, a type of lipid, that is composed of a glycerol (B35011) backbone with three fatty acids attached. Specifically, it contains palmitic acid, oleic acid, and arachidonic acid.[1][2] As a lipophilic molecule, it is expected to have poor solubility in aqueous solutions and is more readily soluble in organic solvents.
Q2: Why is my this compound not dissolving directly in my aqueous buffer?
A2: Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers. Direct addition of the compound to buffers will likely result in a suspension or precipitation. It is recommended to first dissolve the compound in an organic solvent.[3][4]
Q3: What organic solvents are recommended for creating a stock solution of this compound?
A3: For hydrophobic compounds like this compound, it is advisable to prepare a high-concentration stock solution in a suitable organic solvent. Commonly used and effective solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3][4]
Q4: My this compound precipitated when I diluted the organic stock solution into my aqueous buffer. What can I do?
A4: This phenomenon, often called "crashing out," is common when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium.[3] The rapid change in solvent polarity causes the compound to come out of solution. Several strategies can be employed to mitigate this, including modifying your dilution technique by adding the stock solution dropwise while vigorously stirring the buffer, and ensuring the final concentration of the organic solvent is sufficient to maintain solubility without being toxic to your experimental system.[3][5]
Q5: Are there any other methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, several strategies can be used to enhance the solubility of lipophilic compounds. These include the use of solubilizing agents such as surfactants (e.g., polysorbates), co-solvents, and cyclodextrins, which can form inclusion complexes with hydrophobic molecules.[6][7] Formulation approaches like creating solid dispersions, micronization to increase surface area, and using lipid-based carriers or nanoparticles are also effective.[6][8]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the aqueous buffer.
-
Cause: Direct dissolution of highly lipophilic compounds like this compound in aqueous solutions is generally not feasible due to its chemical nature.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent first.
Issue 2: The compound precipitates out of solution upon dilution of the organic stock into the aqueous buffer.
-
Cause: The final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Dilution Technique: Add the organic stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.[3][5]
-
Adjust Final Organic Solvent Concentration: If your experimental system allows, slightly increase the final percentage of the organic solvent in your aqueous solution.
-
Use a Co-solvent: In addition to the primary organic solvent for the stock, consider having a co-solvent in your aqueous buffer.
-
Test Different Buffers: The pH and composition of your buffer can influence solubility. It may be beneficial to test a range of buffers to find the most suitable one.
-
Issue 3: The solution appears cloudy or forms a suspension after adding the this compound stock.
-
Cause: The concentration of this compound may be above its solubility limit in the final solution, even with an organic solvent.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can help to create micelles or inclusion complexes that can encapsulate the lipophilic compound and increase its apparent solubility in the aqueous solution.[6]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.[4]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of the Stock Solution into an Aqueous Buffer
-
Pre-warm Buffer: If applicable to your experiment, warm your aqueous buffer to the desired temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the stock solution needed to reach your final experimental concentration. Ensure the final concentration of the organic solvent is compatible with your assay (typically <0.5% for cell-based assays).
-
Mixing: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness.
Data Presentation
Table 1: Common Organic Solvents for Lipophilic Compounds
| Solvent | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | A strong, aprotic solvent. Can be toxic to cells at higher concentrations. |
| Ethanol | 24.6 | A polar protic solvent. Generally less toxic than DMSO. |
| Methanol | 32.7 | Another polar protic solvent. Can be more toxic than ethanol. |
Table 2: Examples of Solubilizing Agents
| Agent Type | Example | Mechanism of Action |
| Surfactant | Polysorbate 80 (Tween 80) | Forms micelles that encapsulate the lipophilic compound.[6] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes with the hydrophobic molecule, increasing its water solubility.[6] |
| Co-solvent | Polyethylene glycol (PEG) | Increases the overall polarity of the solvent system. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for addressing solubility issues of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
preventing isomeric rearrangement of 1,2-Eucin(13Z)-olein during analysis
Welcome to the technical support center for the analysis of 1,2-diacylglycerols (DAGs). This resource provides guidance on preventing the isomeric rearrangement of 1,2-DAGs, such as 1,2-Eucin(13Z)-olein, during experimental analysis. Isomeric purity is critical for the accurate determination of biological activity and for ensuring the quality of drug products. The information provided here is based on established principles for handling and analyzing structurally similar lipids.
Frequently Asked Questions (FAQs)
Q1: What is isomeric rearrangement in 1,2-diacylglycerols?
A1: Isomeric rearrangement, primarily through a process called acyl migration, is the intramolecular movement of a fatty acid from one position on the glycerol (B35011) backbone to another.[1][2][3] For a 1,2-diacylglycerol, this can result in its conversion to a more stable 1,3-diacylglycerol or another 1,2-isomer. This is a spontaneous process that can be accelerated by improper handling, storage, and analytical conditions.[2][3]
Q2: Why is it crucial to prevent the isomerization of this compound?
Q3: What are the primary factors that promote acyl migration?
A3: Several factors can significantly increase the rate of acyl migration in diacylglycerols:
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Temperature: Higher temperatures provide the energy needed for the acyl group to move to a more stable position.[1][3][5]
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pH: Both acidic and basic conditions can catalyze the rearrangement.[3][5]
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Solvent Polarity: Non-polar solvents can facilitate acyl migration, whereas polar solvents tend to inhibit it.[3]
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Reaction/Analysis Time: Longer exposure to adverse conditions increases the likelihood of isomerization.[1][3]
-
Water Activity: The presence of water can influence the rate of migration, although its effect can be complex.[3][5]
Q4: What are the recommended storage conditions for 1,2-diacylglycerols to maintain isomeric stability?
A4: To minimize degradation and isomerization during storage, lipid extracts should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and protected from light.[6] It is also advisable to store samples in solvents that inhibit acyl migration, such as those containing a small amount of a polar protic solvent. Multiple freeze-thaw cycles should be avoided by storing samples in single-use aliquots.[6]
Troubleshooting Guide: Preventing Isomeric Rearrangement
This guide provides solutions to common issues encountered during the analysis of 1,2-diacylglycerols.
| Problem | Potential Cause | Recommended Solution | References |
| High levels of 1,3-isomer detected in a 1,2-DAG sample | High Temperature Exposure: Sample was exposed to high temperatures during sample preparation (e.g., solvent evaporation) or analysis (e.g., GC inlet). | Maintain low temperatures throughout sample handling. Use a gentle stream of nitrogen for solvent evaporation at low heat. For GC analysis, consider derivatization at a lower temperature or use a programmable temperature vaporization (PTV) inlet. If possible, opt for HPLC analysis which is performed at or near room temperature. | [1][3][5] |
| Inappropriate Solvent: Use of non-polar solvents for storage or during analysis. | Store and analyze the sample in polar solvents like acetonitrile (B52724), methanol, or a mixture of chloroform (B151607) and methanol. | [3] | |
| Prolonged Analysis Time: The sample was left at room temperature for an extended period before analysis. | Minimize the time the sample spends at room temperature. Prepare samples immediately before analysis and use an autosampler with cooling capabilities if available. | [1][3] | |
| Acidic or Basic Conditions: Contamination with acidic or basic residues, or use of inappropriate derivatization reagents. | Ensure all glassware is thoroughly cleaned and neutralized. Use neutral derivatization reagents or methods known to not cause isomerization, such as acid-catalyzed methylation for GC analysis of fatty acids.[7] | [3][5][7] | |
| Inconsistent analytical results between replicates | Variable Sample Handling: Inconsistent exposure to heat, light, or air between sample preparations. | Standardize the entire sample preparation workflow to ensure each replicate is treated identically. Keep detailed records of each step. | [6] |
| Sample Degradation Over Time: Isomerization occurring in the stock solution or in the autosampler vials over the course of a long analytical run. | Analyze samples as quickly as possible after preparation. If the analytical run is long, consider re-preparing fresh standards and quality control samples to inject at intervals to monitor for degradation. | [6] | |
| Appearance of unexpected peaks in the chromatogram | Oxidation: The sample may have oxidized due to exposure to air and/or light, creating new lipid species. | Handle and store samples under an inert atmosphere (nitrogen or argon) and in amber vials or protected from light. The addition of an antioxidant like BHT may be considered if it does not interfere with the analysis. | [6][8] |
| Hydrolysis: The diacylglycerol may be breaking down into monoacylglycerols and free fatty acids due to the presence of water. | Use anhydrous solvents and ensure the sample is dry before storage or derivatization. | [3][6] |
Experimental Protocols
Protocol 1: Sample Handling and Storage
-
Receipt and Initial Storage: Upon receipt, immediately store the this compound sample at -80°C in its original sealed container.
-
Aliquoting: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. Under an inert atmosphere (e.g., in a glove box flushed with nitrogen or argon), prepare single-use aliquots in amber glass vials with PTFE-lined caps. This minimizes exposure to air and light and avoids repeated freeze-thaw cycles.
-
Solvent for Stock Solutions: Dissolve the lipid in a high-purity polar solvent such as acetonitrile or a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Long-Term Storage: After aliquoting, flush the vials with inert gas before sealing and store at -80°C.
Protocol 2: Sample Preparation for HPLC Analysis
-
Thawing: Transfer a single-use aliquot from -80°C to a desiccator and allow it to thaw to room temperature.
-
Dilution: Dilute the stock solution to the desired concentration using the mobile phase to be used for the HPLC analysis. This helps to prevent peak distortion.
-
Filtration: If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Immediate Analysis: Place the prepared sample in a cooled autosampler (e.g., at 4°C) and proceed with the analysis immediately.
Protocol 3: HPLC-UV/ELSD Analysis Method
-
Rationale: Reversed-phase HPLC is a preferred method for analyzing diacylglycerol isomers as it operates at moderate temperatures and can separate 1,2- and 1,3-isomers.[9]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[9] A gradient elution may be necessary for more complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection:
-
UV: 205 nm, as diacylglycerols have a weak chromophore.[9]
-
Evaporative Light Scattering Detector (ELSD): For more universal detection if the compound lacks a strong chromophore.
-
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for minimizing isomerization during analysis.
Caption: Factors promoting and inhibiting acyl migration.
References
- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Storage Stability Assessment of Red Palm Olein in Comparison to Palm Olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 1,2-Eucin(13Z)-olein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening of 1,2-Eucin(13Z)-olein, a triacylglycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for high-throughput screening?
A1: this compound is a triacylglycerol (TAG), a type of neutral lipid.[1] TAGs are central to energy storage and metabolism, and their dysregulation is implicated in various metabolic diseases. High-throughput screening (HTS) of compounds that modulate the levels or activity of specific TAGs like this compound is crucial for identifying potential therapeutic agents for these conditions.
Q2: What are the primary methods for high-throughput screening of triacylglycerols like this compound?
A2: The primary HTS methods for TAGs fall into two main categories:
-
Fluorescence-based assays: These methods utilize fluorescent dyes that specifically stain neutral lipids within cells, allowing for the quantification of lipid accumulation. Common dyes include Nile Red and BODIPY.[2][3][4]
-
Mass spectrometry (MS)-based assays: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity for the direct quantification of individual lipid species, including this compound.[5][6]
Q3: How can I choose between a fluorescence-based and a mass spectrometry-based HTS assay?
A3: The choice depends on the specific research question and available resources.
-
Fluorescence-based assays are generally higher in throughput, less expensive, and well-suited for primary screening to identify "hits" that modulate overall neutral lipid levels.
-
Mass spectrometry-based assays provide more detailed information on the abundance of specific lipid species. They are ideal for secondary screening to confirm hits and elucidate the mechanism of action of lead compounds.
Q4: What are the key considerations for sample preparation in a lipidomics HTS workflow?
A4: Proper sample preparation is critical for reliable and reproducible results in lipid analysis. Key considerations include:
-
Rapid processing: Samples should be processed quickly or flash-frozen to prevent enzymatic degradation of lipids.
-
Lipid extraction: A robust lipid extraction method is necessary to efficiently isolate lipids from the sample matrix. Common methods include the Folch and Bligh-Dyer techniques, though single-phase extractions are often preferred for HTS workflows.
-
Internal standards: The use of appropriate internal standards is essential for accurate quantification in MS-based assays.
Troubleshooting Guides
Fluorescence-Based Assays (Neutral Lipid Staining)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak Fluorescence Signal | - Insufficient dye concentration or staining time.- Poor cell health.- Photobleaching. | - Optimize dye concentration (typically 0.5–2 µM for BODIPY) and incubation time (15-30 minutes).- Ensure cells are healthy and not over-confluent.- Use low light intensity and short exposure times during imaging. Image samples immediately after staining.[] |
| High Background Fluorescence | - Residual culture medium or fixative.- Non-specific dye binding. | - Ensure thorough washing of cells before and after staining with an appropriate buffer (e.g., PBS).- Optimize washing steps to minimize non-specific fluorescence.[] |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent dye preparation or incubation times.- Edge effects in the microplate. | - Use a consistent cell seeding protocol.- Prepare fresh dye solutions and ensure precise timing for incubation steps.- Avoid using the outermost wells of the microplate or use a plate with a more uniform temperature distribution. |
| Altered Lipid Droplet Morphology | - Harsh fixation or permeabilization methods. | - Use mild fixation conditions (e.g., 2-4% paraformaldehyde for 10-15 minutes).- Choose permeabilization agents carefully to preserve lipid droplet structure.[2][3][4] |
Mass Spectrometry-Based Assays (LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase composition.- Column contamination or degradation. | - Optimize the mobile phase gradient and solvent composition.- Use a guard column and ensure proper sample cleanup to protect the analytical column. |
| Low Signal Intensity | - Inefficient ionization of triacylglycerols.- Ion suppression from matrix components. | - Use an appropriate ionization source (e.g., ESI with ammonium (B1175870) adducts for TAGs).- Optimize sample preparation to remove interfering substances.- Use a suitable internal standard to normalize for ionization effects.[8] |
| Inaccurate Quantification | - Lack of appropriate internal standards.- Non-linearity of the detector response. | - Use a stable isotope-labeled internal standard for each lipid class, if possible.- Generate a standard curve with a wide dynamic range to ensure linearity.[8] |
| Poor Reproducibility | - Inconsistent sample extraction.- Variability in instrument performance. | - Standardize the entire sample preparation workflow.- Regularly perform system suitability tests and quality control checks to monitor instrument performance. |
| Co-elution of Isobaric Species | - Insufficient chromatographic separation. | - Optimize the LC gradient and/or use a column with higher resolving power to separate isobaric lipids.[1] |
Experimental Protocols
High-Throughput Fluorescence-Based Neutral Lipid Accumulation Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Staining with BODIPY 493/503:
-
Prepare a 1 mg/mL stock solution of BODIPY 493/503 in ethanol.
-
Dilute the stock solution to a final working concentration of 1 µg/mL in PBS.
-
Wash the cells twice with PBS.
-
Add the BODIPY 493/503 staining solution to each well and incubate for 15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
-
Acquire images using a high-content imaging system with appropriate filters for BODIPY (e.g., excitation/emission ~493/503 nm).
-
Analyze the images to quantify the fluorescence intensity per cell, which corresponds to the neutral lipid content.
-
High-Throughput LC-MS/MS Quantification of this compound
This protocol provides a general framework for a targeted LC-MS/MS analysis.
-
Sample Preparation and Lipid Extraction:
-
To 50 µL of cell lysate or other biological sample, add an internal standard (e.g., a stable isotope-labeled triacylglycerol).
-
Perform a single-step protein precipitation and lipid extraction by adding 200 µL of isopropanol, vortexing, and centrifuging to pellet the protein.
-
Transfer the supernatant containing the lipids to a new 96-well plate.
-
-
LC Separation:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Employ a binary solvent system (e.g., Mobile Phase A: water with 0.1% formic acid and 10 mM ammonium formate; Mobile Phase B: acetonitrile/isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate).
-
Run a fast gradient to elute the triacylglycerols. A typical run time can be under 10 minutes per sample.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard. For triacylglycerols, the precursor ion is often the ammonium adduct [M+NH4]+.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio to a standard curve.
-
Data Presentation
The following table provides a representative example of quantitative data from a hypothetical HTS experiment screening for modulators of this compound.
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Change vs. Control |
| Control | - | 1500 | 0% |
| Compound A | 1 | 1450 | -3.3% |
| Compound A | 10 | 1100 | -26.7% |
| Compound B | 1 | 2200 | +46.7% |
| Compound B | 10 | 3500 | +133.3% |
| Compound C | 1 | 1520 | +1.3% |
| Compound C | 10 | 1480 | -1.3% |
Visualizations
Caption: High-throughput screening workflow for identifying modulators of this compound.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. selectscience.net [selectscience.net]
- 2. Fluorescent detection of lipid droplets and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in 1,2-Eucin(13Z)-olein Mass Spectrometry
Welcome to the technical support center for addressing matrix effects in the mass spectrometry analysis of 1,2-Eucin(13Z)-olein and related lipid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of my lipid of interest?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2][3]
Q2: What are the primary causes of matrix effects in lipid analysis?
A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[4][5] Other sources include salts, proteins, endogenous metabolites, and ion-pairing agents.[4] These components can co-elute with the target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source.[1]
Q3: How can I determine if my lipid analysis is being affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify at what points in the chromatogram matrix effects are occurring.[6] A constant flow of your analyte solution is infused into the mass spectrometer after the LC column. A separate injection of a blank matrix extract is then performed. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][6]
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of an analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][6] The percentage difference in the signal indicates the extent of the matrix effect.[6]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common form of matrix effect, resulting in a reduced signal for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions.[3] Ion enhancement is an increase in the analyte's signal response. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1] Both phenomena compromise data accuracy.[1]
Troubleshooting Guides
Issue 1: Low analyte signal and poor sensitivity for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components, especially phospholipids.[7]
-
Troubleshooting Steps:
-
Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove interfering matrix components before they enter the LC-MS system.[8]
-
Optimize Chromatography: Adjusting the chromatographic method can help separate your analyte from the main phospholipid elution zones.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for ion suppression.[9][10]
-
Issue 2: High variability in quantitative results across replicates.
-
Possible Cause: Inconsistent matrix effects between samples. The composition of the biological matrix can vary, leading to different degrees of ion suppression or enhancement in each sample.[11]
-
Troubleshooting Steps:
-
Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.
-
Implement Robust Sample Clean-up: Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) can provide cleaner extracts and more consistent results.[1][12]
-
Utilize Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that has undergone the same extraction procedure as the samples can help to compensate for consistent matrix effects.[9]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Throughput | Key Considerations |
| Protein Precipitation (PPT) | High | Low | High | Simple and fast, but ineffective at removing phospholipids.[4][7] |
| Liquid-Liquid Extraction (LLE) | Variable | Medium | Medium | Analyte recovery can be low for polar compounds.[4] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids. Requires method development.[1] |
| HybridSPE-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[1] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, serum)
-
This compound analytical standard
-
Solvents for extraction and reconstitution
-
LC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound analytical standard to the same final concentration as Set A.[6]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components, including phospholipids, from the sample prior to LC-MS analysis.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute the analyte)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[6]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[6]
-
Loading: Load the sample onto the SPE cartridge.[6]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[6]
-
Elution: Pass the elution solvent through the cartridge to collect the analyte of interest.[6]
-
Evaporation and Reconstitution: The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Specific Diacylglycerols
Welcome to the technical support center for the synthesis and purification of specific diacylglycerols (DAGs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in working with these complex lipids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of specific diacylglycerols, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| 1. Low Yield of Target Diacylglycerol | - Incomplete reaction due to suboptimal reaction conditions (temperature, time, catalyst concentration).[1][2] - Substrate inhibition, especially in enzymatic reactions with high glycerol (B35011) concentrations. - Reversibility of the reaction (e.g., hydrolysis in partial esterification). - Loss of product during work-up and purification steps. | - Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst/enzyme loading to find the optimal parameters for your specific substrates.[1][2] - Substrate Feeding Strategy: In enzymatic glycerolysis, employ a stepwise addition of glycerol to mitigate substrate inhibition.[3] - Removal of Byproducts: In esterification reactions, remove water or other byproducts (e.g., using a vacuum) to drive the reaction towards product formation.[1] - Careful Purification: Minimize the number of purification steps and handle the product carefully to avoid losses. |
| 2. Acyl Migration Leading to Isomeric Impurities (e.g., 1,3-DAG from 1,2-DAG) | - High reaction temperatures.[1] - Presence of acid or base catalysts. - Prolonged reaction or purification times. - Use of certain solvents that can promote migration.[4] | - Lower Reaction Temperature: Conduct the synthesis at the lowest effective temperature to minimize acyl migration.[1] - Enzymatic Synthesis: Utilize 1,3-specific lipases for the synthesis of 1,3-DAGs to ensure high regioselectivity.[2] - Mild Purification Conditions: Use purification methods that avoid harsh pH and high temperatures, such as crystallization at low temperatures.[5][6] - Solvent Selection: During extraction and purification, use non-polar solvents like acetone (B3395972) or diethyl ether, which have been shown to reduce acyl migration compared to methanol.[4] |
| 3. Incomplete Reaction | - Insufficient catalyst/enzyme activity or deactivation. - Poor miscibility of substrates (e.g., glycerol and oil). - Inadequate mixing. | - Enzyme/Catalyst Check: Ensure the catalyst or enzyme is active and used at the recommended concentration. For immobilized enzymes, check for deactivation and consider regeneration or replacement. - Improve Miscibility: Use a suitable solvent or emulsifier to improve the contact between immiscible substrates. - Effective Agitation: Ensure vigorous and consistent stirring or agitation throughout the reaction.[7] |
| 4. Difficulty in Separating 1,2- and 1,3-Diacylglycerol Isomers | - Similar polarities and chromatographic behavior of the isomers.[8] - Co-elution in standard chromatographic systems. | - Specialized Chromatography: Employ advanced chromatographic techniques such as silver-ion HPLC or chiral phase HPLC for better separation of regioisomers.[9][10] - Derivatization: Derivatize the DAGs to enhance the structural differences between isomers, facilitating their separation by chromatography. - Two-Dimensional TLC: Utilize two-dimensional thin-layer chromatography with different solvent systems to improve the separation of DAG isomers.[8] |
| 5. Co-purification of Mono- and Triacylglycerols | - Incomplete reaction leading to residual monoacylglycerols. - Over-esterification resulting in triacylglycerol formation. - Similar solubility properties, especially with short-chain fatty acids. | - Optimize Reaction Stoichiometry: Carefully control the molar ratio of fatty acids/acyl donors to glycerol to favor DAG formation. - Fractional Crystallization: Employ a two-step crystallization process. First, use a nonpolar solvent to crystallize and remove less polar triacylglycerols. Then, use a polar solvent to crystallize the desired diacylglycerols, leaving more polar monoacylglycerols in the solution.[5] - Silica (B1680970) Gel Column Chromatography: Use a gradient elution with increasing polarity to separate mono-, di-, and triacylglycerols. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between chemical and enzymatic synthesis for my specific diacylglycerol?
A1: The choice depends on your specific requirements for regioselectivity, stereospecificity, and reaction conditions.
-
Chemical Synthesis: Offers versatility in introducing a wide range of fatty acids. However, it often requires the use of protecting groups to achieve regioselectivity, and may involve harsh reaction conditions that can lead to acyl migration and lower yields.[11] It is suitable for producing specific DAGs when enzymatic routes are not available or efficient.
-
Enzymatic Synthesis: Provides high regioselectivity (e.g., using 1,3-specific lipases to produce 1,3-DAGs) and milder reaction conditions, which minimizes byproducts and acyl migration.[2][3] It is generally considered more environmentally friendly. However, the choice of fatty acids may be limited by the enzyme's substrate specificity, and enzymes can be costly.
Q2: What are the most effective protecting groups for the chemical synthesis of diacylglycerols?
A2: The selection of a protecting group is crucial for directing the acylation to the desired hydroxyl group of the glycerol backbone. An ideal protecting group should be easy to introduce, stable under the acylation conditions, and readily removed without causing acyl migration. For the synthesis of 1,2-diacyl-sn-glycerols, a common strategy involves protecting the sn-3 hydroxyl group. The 4-methoxyphenyl (B3050149) group has been used effectively as it can be removed under mild oxidative conditions that do not promote acyl migration.[11]
Q3: Which purification method is best suited for my target diacylglycerol?
A3: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the required purity of the final product.
-
Silica Gel Column Chromatography: This is a versatile technique for separating DAGs from other lipids like mono- and triacylglycerols based on polarity. A gradient of solvents with increasing polarity is typically used for elution.[12][13][14]
-
Fractional Crystallization: This method is effective for large-scale purification and for separating DAGs from triacylglycerols. A two-step crystallization process, using a nonpolar solvent followed by a polar solvent, can yield high-purity 1,2-DAGs.[5][15]
-
Molecular Distillation: This technique is suitable for purifying DAGs from volatile impurities and can be used in combination with other methods to achieve high purity.[7]
Q4: How can I accurately determine the regioisomeric purity of my synthesized diacylglycerol?
A4: Determining the ratio of 1,2- to 1,3-diacylglycerol isomers is critical for characterizing your product. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate DAG isomers, and silver-ion HPLC is particularly effective for separating unsaturated regioisomers.[9][10]
-
Gas Chromatography (GC): After derivatization to increase volatility, GC can be used to separate and quantify DAG isomers.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with a separation technique like HPLC or GC can provide detailed structural information and help differentiate between regioisomers based on their fragmentation patterns.[16][17]
Q5: How can I minimize acyl migration during the entire process?
A5: Acyl migration is a spontaneous process that can be challenging to prevent completely.[18] However, several strategies can minimize its occurrence:
-
Low Temperatures: Perform all synthesis and purification steps at the lowest feasible temperatures.[1]
-
Mild pH: Avoid strongly acidic or basic conditions.
-
Enzymatic Methods: Use specific lipases under mild conditions.[2]
-
Appropriate Solvents: Use non-polar solvents like acetone or diethyl ether during extraction and purification.[4]
-
Minimize Time: Keep reaction and purification times as short as possible.
Quantitative Data Summary
Table 1: Comparison of Enzymatic Diacylglycerol Synthesis Methods
| Enzyme | Substrate | Method | Reaction Time (h) | DAG Yield (%) | Reference |
| Immobilized Aspergillus niger lipase (B570770) | Soy sauce by-product oil | Two-step vacuum-mediated conversion | 14 | 66.76 | [1][3] |
| Immobilized MAS1-H108W Lipase | Olive oil and glycerol | Enzymatic glycerolysis | 4 | 49.3 | [2] |
| Lipozyme RM IM | Lard and glycerol | Enzymatic glycerolysis | 10 | 61.76 | [7] |
| Novozym® 435 | Glycerol and Caprylic/Capric Acid | Enzymatic esterification | 0.5 | 41.8-44.5 | [19] |
Table 2: Purity of Diacylglycerols after Different Purification Methods
| Purification Method | Starting Material | Final DAG Purity (%) | Overall Yield (%) | Reference |
| Two-Step Crystallization | Crude 1,2-diacylglycerol | >99 | 77.3 | [5] |
| Molecular Distillation followed by Silica Gel Column Chromatography | Crude Medium Chain Diacylglycerols | >99 | - | [19] |
| Crystallization | Crude sn-1,3 Lauryl Diacylglycerol | 97.8 | - | [6][20] |
| Crystallization | Crude sn-1,3 Palmityl Diacylglycerol | 98.3 | - | [6][20] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1,3-Diacylglycerols using Immobilized Lipase
This protocol is a general guideline for the synthesis of 1,3-DAGs via enzymatic esterification in a solvent-free system.[1]
Materials:
-
Glycerol
-
Fatty acid (e.g., lauric acid)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Reaction vessel with magnetic stirrer and vacuum connection
Procedure:
-
To the reaction vessel, add glycerol (e.g., 10 mmol) and the fatty acid (e.g., 20 mmol).
-
Add the immobilized lipase (e.g., 5 wt% of total reactants).
-
Heat the mixture to the desired temperature (e.g., 50°C) with constant stirring.
-
Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the reaction.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the composition by TLC or GC.
-
Once the reaction reaches the desired conversion, stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed and reused.[1]
-
The crude product can then be purified using an appropriate method (see Protocol 3).
Protocol 2: Chemical Synthesis of 1,2-Diacyl-sn-glycerol
This protocol outlines a general asymmetric synthesis approach.[11]
Materials:
-
Allyl bromide
-
AD-mix (for asymmetric dihydroxylation)
-
Fatty acid anhydride (B1165640) or acyl chloride
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN) for deprotection
-
Appropriate solvents and reagents for each step
Procedure:
-
Synthesis of Allyl 4-Methoxyphenyl Ether: React allyl bromide with 4-methoxyphenol to form the protected allyl ether.
-
Asymmetric Dihydroxylation: Perform an asymmetric dihydroxylation of the allyl ether using AD-mix to introduce the chiral glycerol backbone, yielding 3-O-(4'-methoxyphenyl)-sn-glycerol.
-
Diacylation: Acylate the two free hydroxyl groups of the protected glycerol with the desired fatty acid anhydrides or acyl chlorides in the presence of a suitable catalyst.
-
Deprotection: Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) under mild conditions to yield the final 1,2-diacyl-sn-glycerol. These mild conditions help to prevent acyl migration.[11]
-
Purification: Purify the final product using silica gel column chromatography.
Protocol 3: Purification of Diacylglycerols by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying DAGs from a crude reaction mixture.[13][14][21]
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol)
-
Crude diacylglycerol mixture
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude DAG mixture in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar impurities like triacylglycerols.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane. This will elute the diacylglycerols.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Elution of Polar Impurities: Finally, elute more polar impurities like monoacylglycerols and free fatty acids with a higher concentration of the polar solvent or by introducing an even more polar solvent like methanol.
-
Combine and Evaporate: Combine the fractions containing the pure diacylglycerol and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
- 3. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.monash.edu [research.monash.edu]
- 7. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Purification [chem.rochester.edu]
- 15. Palm-based diacylglycerol fat dry fractionation: effect of crystallisation temperature, cooling rate and agitation speed on physical and chemical properties of fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. hplc.eu [hplc.eu]
- 18. research.monash.edu [research.monash.edu]
- 19. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 20. research.monash.edu [research.monash.edu]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,2- vs. 1,3-Diacylglycerol Isomers
A comprehensive guide for researchers and drug development professionals on the distinct biological roles and activities of 1,2- and 1,3-diacylglycerol isomers, with a focus on their differential engagement of cellular signaling pathways.
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular processes. The specific positioning of acyl chains on the glycerol (B35011) backbone, creating 1,2- and 1,3-isomers, dictates their conformation and profoundly influences their biological activity. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in understanding their distinct roles in cell signaling and metabolism.
Key Differences in Biological Activity
The primary distinction between 1,2- and 1,3-diacylglycerols lies in their ability to activate Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis. The sn-1,2-DAG isoform is the physiologically relevant activator of PKC.[1][2] In contrast, 1,3-diacylglycerols are generally considered to be much weaker activators of PKC.[3] This difference in activity is attributed to the specific stereochemistry of the 1,2-isomer, which allows it to effectively bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane.[2][4]
Unsaturated 1,2-diacylglycerols have been shown to be more potent PKC activators than their saturated counterparts.[3] While both 1,2- and 1,3-isomers can be present in cellular membranes, their metabolic fates and signaling capabilities differ significantly.
Quantitative Comparison of PKC Activation
The following table summarizes the differential effects of 1,2- and 1,3-diacylglycerol isomers on Protein Kinase C alpha (PKCα) activation and binding, as demonstrated in a comparative study.
| Parameter | 1,2-sn-Dioleoylglycerol (1,2-DOG) | 1,3-Dioleoylglycerol (1,3-DOG) | Reference |
| PKCα Activation Capacity | Considerably higher | Lower | [3] |
| PKCα Binding to POPC/POPS vesicles | More effective in promoting binding | Less effective | [3] |
| PKCα Binding to pure POPS vesicles | Able to bind to membranes | Able to bind to membranes to the same extent as 1,2-DOG | [3] |
Experimental Protocols
Protein Kinase C (PKC) Activation Assay
This protocol outlines a general method for assessing the activation of PKC by different diacylglycerol isomers.
1. Materials:
-
Purified PKCα
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Triton X-100
-
1,2- and 1,3-diacylglycerol isomers
-
ATP, [γ-³²P]ATP
-
Histone H1 (as a substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
2. Procedure:
-
Prepare mixed micelles or vesicles containing phospholipids (B1166683) (e.g., POPS/Triton X-100 or POPC/POPS) and the diacylglycerol isomer to be tested.
-
Initiate the reaction by adding purified PKCα, histone H1, and [γ-³²P]ATP to the assay buffer containing the lipid vesicles.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 25% trichloroacetic acid (TCA).
-
Spot the mixture onto phosphocellulose paper discs and wash extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the histone substrate using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
PKC Membrane Binding Assay
This protocol describes a method to evaluate the ability of diacylglycerol isomers to promote the binding of PKC to lipid vesicles.
1. Materials:
-
Purified PKCα
-
POPC/POPS vesicles
-
1,2- and 1,3-diacylglycerol isomers
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 µM Ca²⁺, 5 mM Mg²⁺)
-
Centrifuge
2. Procedure:
-
Prepare POPC/POPS vesicles containing either 1,2-DOG or 1,3-DOG.
-
Incubate the vesicles with purified PKCα in the binding buffer.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the vesicles and any bound protein.
-
Carefully remove the supernatant containing unbound PKCα.
-
Resuspend the pellet and analyze the amount of bound PKCα by SDS-PAGE and Coomassie blue staining or Western blotting.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of 1,2-diacylglycerol in the Protein Kinase C signaling pathway and a typical experimental workflow for comparing the biological activity of DAG isomers.
Caption: Activation of the Protein Kinase C (PKC) signaling pathway by 1,2-diacylglycerol.
Caption: Experimental workflow for comparing the biological activities of DAG isomers.
Metabolism of Diacylglycerol Isomers
The metabolic fate of diacylglycerols is another area where the isomers can differ. 1,2-diacylglycerols can be phosphorylated by diacylglycerol kinase to form phosphatidic acid, or they can be further acylated to form triacylglycerols.[5][6] They can also be hydrolyzed by diacylglycerol lipase.[5] The metabolism of 1,3-diacylglycerols is less clearly defined in signaling contexts, and they are often considered metabolic intermediates in the breakdown and synthesis of triacylglycerols.[7] Studies have shown that the metabolism of exogenous diacylglycerols can be rapid and pathway-dependent on the acyl chain length.[5]
Conclusion
The structural difference between 1,2- and 1,3-diacylglycerol isomers leads to a significant disparity in their biological activities, primarily concerning the activation of Protein Kinase C. The 1,2-isomer is a potent, physiologically relevant activator, while the 1,3-isomer is largely inactive in this signaling context. This fundamental difference is critical for researchers in the fields of cell signaling, lipid biochemistry, and drug development. Understanding the distinct roles of these isomers is essential for interpreting experimental results and for the design of molecules that target diacylglycerol-mediated pathways. Future research may further elucidate the more subtle metabolic and signaling roles of 1,3-diacylglycerols.
References
- 1. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 1,2-Diacylglycerols
For researchers, scientists, and drug development professionals engaged in the analysis of lipid signaling molecules, the robust validation of analytical methods is paramount. This guide provides a comparative overview of two prevalent analytical techniques—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1,2-diacylglycerols (DAGs). While specific validation data for the novel compound 1,2-Eucin(13Z)-olein is not publicly available, this document presents a framework for its analytical method validation by comparing established protocols and performance characteristics for structurally similar DAGs. The experimental data herein serves as a representative benchmark for establishing a validated analytical method for this and other novel diacylglycerol species.
The precise and accurate quantification of diacylglycerols is critical for understanding their role in cellular signaling and metabolism.[1][2] The selection of an appropriate analytical method is a crucial first step, followed by a thorough validation to ensure the reliability and reproducibility of the data. This guide explores the validation parameters and experimental protocols for two powerful techniques, offering a roadmap for researchers to establish and validate their own analytical methods for complex lipids like this compound.
Comparative Performance of Analytical Methods
The choice between LC-MS/MS and GC-MS for diacylglycerol analysis depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance parameters for the analysis of diacylglycerols using these two techniques, based on published validation data for analogous compounds.
| Performance Parameter | Method A: LC-MS/MS | Method B: GC-MS |
| Linearity (R²) | > 0.99 | > 0.98 |
| Range (µg/mL) | 0.01 - 10 | 0.1 - 50 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | ||
| - Intra-day | < 10% | < 15% |
| - Inter-day | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 50 - 200 ng/mL |
| Specificity | High | Moderate to High |
| Run Time (minutes) | 10 - 30 | 15 - 40 |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible analytical science. Below are representative methodologies for the analysis of diacylglycerols using LC-MS/MS and GC-MS.
Method A: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it particularly suitable for the quantification of low-abundance diacylglycerols in complex biological matrices.
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., cell lysates, plasma) using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Internal Standard Spiking: A suitable internal standard (e.g., a deuterated or odd-chain diacylglycerol) is added at the beginning of the extraction process to correct for extraction losses and matrix effects.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and chromatographic separation of isomers, the hydroxyl group of the diacylglycerol can be derivatized. A common derivatizing agent is N,N-dimethylglycine (DMG), which introduces a permanently charged moiety.[3][4]
2. Chromatographic Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for the separation of diacylglycerol species.
-
Mobile Phase: A gradient elution with a binary solvent system, such as:
-
Solvent A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate (B1220265) or formic acid to promote ionization.
-
Solvent B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
-
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UHPLC.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) are optimized to achieve maximum signal intensity.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For diacylglycerols, derivatization is mandatory to increase their volatility.
1. Sample Preparation:
-
Lipid Extraction: Similar to the LC-MS/MS method, lipids are first extracted from the sample.
-
Internal Standard Spiking: An appropriate internal standard is added prior to extraction.
-
Derivatization: The extracted diacylglycerols are converted to their trimethylsilyl (B98337) (TMS) ether derivatives using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This step is crucial for making the diacylglycerols volatile enough for GC analysis.[5]
2. Chromatographic Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the different diacylglycerol species. For example, an initial temperature of 150°C, ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized diacylglycerols.
-
Ion Source and Transfer Line Temperatures: These are maintained at high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.
Mandatory Visualizations
To facilitate a clearer understanding of the analytical workflows and the underlying signaling context of diacylglycerols, the following diagrams are provided.
Caption: A generalized workflow for the analysis of diacylglycerols.
Caption: Simplified diacylglycerol signaling pathway.
References
- 1. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics: Unveiling Tissue-Specific Differences in 1,2-Eucin(13Z)-olein Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative lipidomics study to investigate tissues with varying levels of the triacylglycerol 1,2-Eucin(13Z)-olein. While specific data on the differential tissue distribution of this compound is emerging, this document outlines the essential experimental protocols and data analysis workflows necessary to perform such an investigation. The methodologies described herein are robust and widely applicable for the comparative analysis of various lipid species across different biological samples.
Hypothetical Data Presentation: Comparative Lipid Profiles
To illustrate the expected outcomes of a comparative lipidomics study, the following tables present hypothetical data comparing the lipid profiles of two tissue types: one with hypothetically high levels of this compound (Tissue A) and one with hypothetically low levels (Tissue B). This data is for illustrative purposes only and serves as a template for presenting quantitative results.
Table 1: Hypothetical Abundance of this compound and Other Key Triacylglycerols (TAGs) in Tissues A and B.
| Lipid Species | Tissue A (High this compound) - Mean Peak Area ± SD | Tissue B (Low this compound) - Mean Peak Area ± SD | Fold Change (A/B) | p-value |
| This compound | 1.5 x 10⁸ ± 2.1 x 10⁷ | 3.2 x 10⁶ ± 5.8 x 10⁵ | 46.88 | < 0.0001 |
| TAG (16:0/18:1/18:2) | 8.9 x 10⁷ ± 1.2 x 10⁷ | 9.1 x 10⁷ ± 1.5 x 10⁷ | 0.98 | 0.89 |
| TAG (18:0/18:1/18:1) | 6.5 x 10⁷ ± 9.8 x 10⁶ | 7.2 x 10⁷ ± 1.1 x 10⁷ | 0.90 | 0.52 |
| TAG (16:0/16:0/18:1) | 4.2 x 10⁷ ± 6.5 x 10⁶ | 4.5 x 10⁷ ± 7.1 x 10⁶ | 0.93 | 0.68 |
Table 2: Hypothetical Changes in Major Lipid Classes in Response to Varying this compound Levels.
| Lipid Class | Tissue A - Mean Concentration (µg/mg tissue) ± SD | Tissue B - Mean Concentration (µg/mg tissue) ± SD | Fold Change (A/B) | p-value |
| Triacylglycerols (TAG) | 150.2 ± 22.5 | 85.6 ± 15.4 | 1.75 | < 0.01 |
| Diacylglycerols (DAG) | 5.8 ± 1.1 | 3.1 ± 0.7 | 1.87 | < 0.05 |
| Phosphatidylcholines (PC) | 35.4 ± 5.3 | 38.1 ± 6.1 | 0.93 | 0.45 |
| Phosphatidylethanolamines (PE) | 20.1 ± 3.5 | 22.5 ± 4.0 | 0.89 | 0.38 |
| Sphingomyelins (SM) | 8.2 ± 1.5 | 4.5 ± 0.9 | 1.82 | < 0.05 |
Experimental Protocols
A successful comparative lipidomics study relies on meticulous sample preparation and analysis. The following are detailed methodologies for the key experiments.
Lipid Extraction from Tissues
A robust lipid extraction method is crucial for obtaining a comprehensive lipid profile. The Folch method is a widely accepted standard for its efficiency in extracting a broad range of lipids.[1][2]
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a glass homogenizer with 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Transfer the homogenate to a glass tube.
-
Vortex the mixture for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v) for mass spectrometry analysis.
Mass Spectrometry-Based Lipidomics
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for separating and identifying a wide range of lipid species.[3][4][5]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)[6]
-
C18 reversed-phase chromatography column
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
MS Conditions (Example):
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Mass Range: m/z 150-1500
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Collision Energy: Stepped collision energy for fragmentation
Data Analysis and Lipid Identification
The complex data generated by mass spectrometry requires specialized software for processing and lipid identification.
Workflow:
-
Peak Picking and Alignment: Process raw MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align peaks across different samples.
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to lipid databases like LIPID MAPS, HMDB, or an in-house library.[7]
-
Quantification: Use the peak areas of the identified lipids for relative or absolute quantification. For absolute quantification, appropriate internal standards must be used.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify lipids that are significantly different between the tissue groups.[8] Multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to visualize the overall differences in lipid profiles.[9]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a comparative lipidomics study.
Caption: Comparative lipidomics experimental workflow.
Hypothetical Signaling Pathway
The functional role of this compound is not yet fully elucidated. However, as a triacylglycerol, it is primarily involved in energy storage and fatty acid metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway where varying levels of this compound could impact cellular processes.
Caption: Hypothetical metabolic fate of this compound.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectroscopy Based Lipidomics Analysis Software [premierbiosoft.com]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Triacylglycerols: An NMR-Based Approach
Introduction
Triacylglycerols (TAGs) are the primary components of fats and oils, playing crucial roles in energy storage and cellular structure.[1][2][3] The precise arrangement of fatty acyl chains on the glycerol (B35011) backbone, including their chain length, degree of unsaturation, and stereospecific position (sn-1, sn-2, or sn-3), defines the physicochemical and biological properties of the TAG.[2][4] Consequently, unambiguous structural confirmation is paramount for researchers in lipidomics, materials science, and drug development.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of complex TAGs. As the compound "1,2-Eucin(13Z)-olein" is not a systematically recognized chemical name and appears to be undefined in scientific literature, this guide will use a representative complex triacylglycerol, sn-1,2-dipalmitoyl-3-(13Z)-octadecenoylglycerol , as a model to demonstrate the principles of structural confirmation. This model contains two different fatty acids, including an uncommon oleic acid isomer, presenting a suitable challenge for structural analysis.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of TAGs in solution.[5][6] By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to identify the constituent fatty acids, determine their position on the glycerol backbone (regiospecificity), and quantify their relative abundance.[5][7][8]
¹H NMR Analysis
Proton (¹H) NMR provides a rapid overview of the types of protons present in a TAG molecule. Specific resonances can be integrated to determine the relative composition of different fatty acid classes (e.g., saturated, monounsaturated, polyunsaturated).[3][9]
Key ¹H Resonances for sn-1,2-dipalmitoyl-3-(13Z)-octadecenoylglycerol:
-
Glycerol Backbone: The protons on the glycerol moiety are distinct. The sn-2 proton appears as a multiplet around 5.2-5.3 ppm, while the four sn-1 and sn-3 protons resonate in the 4.1-4.4 ppm range.
-
Olefinic Protons (-CH=CH-): Protons directly on the double bond of the (13Z)-oleoyl chain typically appear as a multiplet around 5.3-5.4 ppm.
-
α-Methylene Protons (-CH₂-COO-): The methylene (B1212753) groups adjacent to the carbonyl esters resonate around 2.3 ppm.
-
Allylic Protons (=CH-CH₂-): Protons on the methylene groups adjacent to the double bond are found around 2.0 ppm.
-
Bulk Methylene Protons (-(CH₂)n-): The long chain of methylene groups in the fatty acyl tails produces a large, overlapping signal around 1.2-1.4 ppm.
-
Terminal Methyl Protons (-CH₃): The methyl groups at the end of the acyl chains give a characteristic triplet signal around 0.8-0.9 ppm.
¹³C NMR Analysis
Carbon (¹³C) NMR offers higher resolution and provides critical information for determining the regiospecificity of the fatty acids.[5][10]
Key ¹³C Resonances for sn-1,2-dipalmitoyl-3-(13Z)-octadecenoylglycerol:
-
Carbonyl Carbons (C=O): The carbonyl carbons are highly sensitive to their position on the glycerol backbone. Those at the sn-1 and sn-3 positions resonate at slightly different chemical shifts (around 173.2 ppm) compared to the carbonyl at the sn-2 position (around 172.8 ppm).[10] This distinction is fundamental for positional analysis.
-
Glycerol Carbons: The sn-2 carbon of the glycerol backbone resonates around 68-70 ppm, while the sn-1 and sn-3 carbons are found further upfield around 62 ppm.
-
Olefinic Carbons (-C=C-): The carbons of the double bond in the oleoyl (B10858665) chain are typically found in the 128-131 ppm region.
-
Acyl Chain Carbons: The various methylene and methyl carbons of the fatty acid chains resonate in the 14-35 ppm range, with specific signals for the carbons near the double bond, the carbonyl group, and the terminal methyl group.[5]
Experimental Workflow for NMR Analysis
The process of structural confirmation using NMR follows a systematic workflow, often employing both 1D and 2D techniques for unambiguous assignment.
References
- 1. Synthesis, NMR spectroscopic investigations and absolute quantification of dietary triacylglycerols [opus.constructor.university]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. aocs.org [aocs.org]
- 8. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.4. Analysis of Acylglycerol Composition with 1H-Nuclear Magnetic Resonance (NMR) [bio-protocol.org]
- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
A Comparative Guide to the Biological Effects of 1,2-Eucin(13Z)-olein and Other Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the triacylglycerol (TAG), 1,2-Eucin(13Z)-olein, and various diacylglycerols (DAGs). It is important to note that this compound is a triacylglycerol, a storage lipid, which can be metabolized to signaling-active diacylglycerols. This document will first elucidate the metabolic conversion of this compound to its diacylglycerol metabolites and then compare the biological activities of these and other well-characterized DAGs, with a focus on their role in activating Protein Kinase C (PKC), a key signaling protein.
From Storage to Signal: The Metabolic Fate of this compound
Triacylglycerols are the primary form of energy storage in cells.[1] For a TAG like this compound to exert signaling functions akin to diacylglycerols, it must first undergo lipolysis. This process involves the sequential hydrolysis of the ester bonds, releasing fatty acids and generating DAG and monoacylglycerol (MAG) intermediates.[2][3][4]
The initial and rate-limiting step of lipolysis is catalyzed by adipose triglyceride lipase (B570770) (ATGL), which hydrolyzes the TAG to a DAG.[2][3] Subsequently, hormone-sensitive lipase (HSL) can hydrolyze the DAG to a MAG, and finally, monoacylglycerol lipase (MGL) hydrolyzes the MAG to glycerol (B35011) and a free fatty acid.[2][3] The diacylglycerols produced through this pathway can then participate in cellular signaling.
The specific diacylglycerols generated from this compound will depend on which fatty acid is cleaved from the glycerol backbone. Given its structure (containing palmitic, oleic, and eicosenoic acids), potential DAG products could include 1-palmitoyl-2-oleoyl-glycerol, 1-palmitoyl-3-eicosenoyl-glycerol, or 2-oleoyl-3-eicosenoyl-glycerol. The biological activity of these resultant DAGs is dependent on their specific stereochemistry.
Figure 1: Metabolic conversion of this compound to DAG and subsequent PKC activation.
Diacylglycerols: Structure-Dependent Activators of Protein Kinase C
Diacylglycerols are critical second messengers that allosterically activate the Protein Kinase C (PKC) family of serine/threonine kinases.[5][6] The specific structure of the DAG molecule, including the nature of its fatty acyl chains, significantly influences its ability to activate different PKC isoforms.
Key Structural Determinants of DAG Activity:
-
Positional Isomerism: 1,2-diacylglycerols are potent activators of PKC, whereas 1,3-diacylglycerols are considerably less effective.[6][7]
-
Fatty Acyl Chain Unsaturation: Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts.[6][7] The presence of cis-unsaturated fatty acids can synergistically enhance PKC activation in the presence of diacylglycerol.[3][8]
-
Fatty Acyl Chain Length: Diacylglycerols with short fatty acyl chains exhibit a very high capacity for PKC activation.[6][7]
Comparative Activation of Protein Kinase C by Various Diacylglycerols
The following table summarizes quantitative data on the activation of PKC by different diacylglycerol species from published literature. This data can be used to infer the potential activity of DAGs derived from the metabolism of this compound.
| Diacylglycerol Species | PKC Isoform(s) | Observation | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Significantly higher stimulatory effect compared to SDG and SEG. | [5] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Higher activation compared to SAG. | [5] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Higher activation compared to SAG. | [5] |
| Unsaturated 1,2-Diacylglycerols | PKCα | More potent activators than saturated 1,2-diacylglycerols. | [6][7] |
| 1,2-sn-Dioleoylglycerol (1,2-DOG) | PKCα | More effective in promoting binding to POPC/POPS vesicles than 1,3-DOG. | [6][7] |
| Diacylglycerols with short fatty acyl chains | PKCα | Very high activation capacity. | [6][7] |
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a representative method for measuring PKC activity in vitro using a radioactive isotope.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., a peptide with the sequence QKRPSQRSKYL)
-
Lipid activator solution (e.g., 0.5 mg/ml phosphatidylserine (B164497) and 0.05 mg/ml diacylglycerol)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Magnesium/ATP cocktail (e.g., 75mM MgCl₂, 500µM ATP in ADB)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare all reagents and keep them on ice. The lipid activator must be sonicated on ice for at least one minute before use.
-
In a microcentrifuge tube, add 10 µl of the substrate cocktail.
-
Add 10 µl of an inhibitor cocktail (for control) or ADB.
-
Add 10 µl of the lipid activator.
-
Add 10 µl of the PKC enzyme preparation (25-100 ng of purified enzyme).
-
Initiate the reaction by adding 10 µl of the diluted [γ-³²P]ATP mixture.
-
Incubate the reaction mixture for 10 minutes at 30°C.
-
Stop the reaction by spotting a 25 µl aliquot onto the center of a numbered P81 phosphocellulose paper square.
-
Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
Data Analysis:
Calculate the specific activity of the PKC enzyme based on the incorporated radioactivity, the amount of enzyme used, and the specific activity of the [γ-³²P]ATP.
Figure 2: Experimental workflow for an in vitro PKC activity assay.
Conclusion
While this compound is a triacylglycerol and not a direct activator of PKC, its metabolic products include various diacylglycerol species that are known to be potent signaling molecules. The biological effects of this compound are therefore likely to be mediated, in part, by the specific diacylglycerol metabolites it produces. The structure of these DAGs, particularly the nature of their fatty acyl chains, will determine their efficacy and selectivity in activating different PKC isoforms and, consequently, their downstream cellular effects. Further research is required to directly assess the biological activity of this compound and its specific metabolic derivatives. The comparative data and protocols provided in this guide offer a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Cellular Diacylglycerol Content | Springer Nature Experiments [experiments.springernature.com]
- 3. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 1,2-Diacylglycerol Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Diacylglycerol Standards
-
Altering biological activity: Isomeric impurities, such as 1,3-diacylglycerols, may not activate signaling pathways in the same manner as the 1,2-isomer.
-
Introducing confounding variables: The presence of monoacylglycerols, triacylglycerols, or free fatty acids can interfere with assays and produce misleading results.
-
Affecting physicochemical properties: Impurities can alter the solubility and stability of the standard, impacting its performance in cell-based and in vitro assays.
Comparative Analysis of a Representative 1,2-Diacylglycerol Standard
To illustrate a comparative purity assessment, this guide presents hypothetical data for a common, well-characterized 1,2-diacylglycerol standard, 1,2-Dioleoyl-sn-glycerol, from three fictional suppliers. This data is representative of what researchers should look for in a certificate of analysis or through independent testing.
Table 1: Purity Comparison of 1,2-Dioleoyl-sn-glycerol from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC-ELSD) | ≥ 99% | > 98% | ≥ 99.5% |
| Isomeric Purity (1,2- vs 1,3-) | > 99% 1,2-isomer | Not Specified | > 99.5% 1,2-isomer |
| Monoacylglycerols | < 0.5% | < 1.0% | < 0.1% |
| Triacylglycerols | < 0.5% | < 1.0% | < 0.1% |
| Free Fatty Acids | < 0.1% | < 0.5% | < 0.05% |
| Identity Confirmation | MS, NMR | MS | MS, NMR, IR |
| Solvent Residuals | Specified | Not Specified | Specified |
This table presents hypothetical data for illustrative purposes.
Key Experimental Protocols for Purity Assessment
A comprehensive assessment of a synthetic diacylglycerol standard involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment, allowing for the separation and quantification of the main component and related impurities.
-
Method: Reversed-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used for the analysis of lipids, as they lack a strong UV chromophore.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isopropanol (B130326)/hexane) and a more polar solvent (e.g., isopropanol or acetone) is typically employed.
-
Isomer Separation: The separation of 1,2- and 1,3-diacylglycerol isomers can be challenging. Derivatization with agents like dinitrobenzoyl chloride followed by normal-phase HPLC can enhance resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and for confirming the fatty acid composition of the diacylglycerol.
-
Sample Preparation: The diacylglycerol is first transesterified to fatty acid methyl esters (FAMEs). Silylation of the glycerol (B35011) backbone is also a common derivatization step to improve volatility and chromatographic performance.
-
Analysis: The FAMEs are separated on a capillary GC column and identified by their mass spectra. This confirms the identity and purity of the acyl chains. GC-MS can also be used to separate and identify silylated 1,2- and 1,3-DAG isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for identical standards.[1]
-
¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains, allowing for the differentiation of 1,2- and 1,3-isomers based on the chemical shifts of the glycerol protons.
-
¹³C NMR: Offers detailed information on the carbon skeleton, confirming the structure and identifying impurities.
-
Quantitative NMR (qNMR): Can be used to determine the absolute purity of the standard by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of a synthetic diacylglycerol standard and a simplified representation of a signaling pathway where such a standard would be utilized.
Common Impurities in Synthetic Diacylglycerol Standards
The synthesis of diacylglycerols can result in several types of impurities that researchers should be aware of:
-
1,3-Diacylglycerol Isomers: Acyl migration from the sn-2 to the sn-1 or sn-3 position can occur during synthesis or storage, leading to the formation of the thermodynamically more stable 1,3-isomer.
-
Monoacylglycerols (MAGs) and Triacylglycerols (TAGs): Incomplete or excessive acylation of the glycerol backbone can result in the presence of MAGs and TAGs.
-
Free Fatty Acids (FFAs): Residual starting materials or hydrolysis products.
-
Residual Solvents and Catalysts: Impurities from the synthetic process.
-
Oxidation Products: Unsaturated fatty acyl chains are susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products.
Conclusion and Recommendations
References
A Comparative Guide to the Reproducibility of Triglyceride Measurement: An Inter-Laboratory Perspective
This guide will delve into the common methodologies, present quantitative performance data from inter-laboratory studies, detail experimental protocols, and provide visual workflows to aid in the selection and implementation of robust analytical strategies for triglycerides.
Data Presentation: Performance of Common Triglyceride Analysis Methods
The selection of an analytical method for triglyceride quantification is a critical decision that impacts data comparability across different studies and laboratories. Inter-laboratory comparison studies, such as those conducted by regulatory and standard-setting bodies, provide objective data on the bias and precision of various methods.
| Analytical Method | Principle | Inter-Laboratory Coefficient of Variation (CV%) | Key Considerations |
| Enzymatic Assays | Colorimetric or fluorometric detection of glycerol (B35011) released after enzymatic hydrolysis of triglycerides. | 2.9% to 7.7%[2] | Widely used in automated clinical analyzers. Performance can be influenced by reagent manufacturer and calibration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of fatty acid methyl esters (FAMEs) derived from triglycerides, followed by mass spectrometric detection. | < 1.0% (Isotope Dilution GC-MS)[2] | Considered a high-accuracy reference method. Requires derivatization, which can introduce variability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of intact triglyceride molecules followed by mass spectrometric detection. | Generally low, comparable to GC-MS, but data from large inter-laboratory studies is less common. | Allows for the analysis of intact triglycerides, providing molecular species information. Matrix effects can be a challenge. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of infrared absorption by the functional groups in triglycerides. | Comparable reproducibility to wet chemical methods for specific applications like palm olein analysis[3]. | Rapid and non-destructive, but may lack the specificity of chromatographic methods for complex mixtures. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of triglyceride measurements. Below are outlines of common methodologies.
1. Enzymatic Assay for Total Triglycerides
-
Sample Preparation: Serum or plasma samples are typically used directly. For other matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) is required to isolate the triglyceride fraction.
-
Enzymatic Hydrolysis: The sample is incubated with a lipase (B570770) to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids.
-
Glycerol Quantification: The released glycerol is then phosphorylated by glycerol kinase. The resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide.
-
Detection: The hydrogen peroxide reacts with a chromogenic substrate in the presence of a peroxidase to produce a colored product, which is measured spectrophotometrically. The absorbance is proportional to the triglyceride concentration.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling of Triglycerides
-
Lipid Extraction: Triglycerides are extracted from the sample matrix.
-
Transesterification: The extracted triglycerides are converted to fatty acid methyl esters (FAMEs) by reaction with a reagent such as methanol (B129727) in the presence of a catalyst (e.g., boron trifluoride or sodium methoxide).
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph based on their volatility and polarity and detected by a mass spectrometer.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard.
Mandatory Visualization
The following diagrams illustrate the workflows for a typical inter-laboratory comparison study and the analytical process for triglyceride measurement by GC-MS.
Factors Influencing Inter-Laboratory Reproducibility
Achieving high reproducibility in triglyceride measurements across different laboratories is a significant challenge. Key factors that contribute to variability include:
-
Methodological Differences: The use of different analytical platforms (e.g., enzymatic vs. chromatographic methods) is a primary source of variation.
-
Reagent and Calibrator Lots: Variations in the quality and composition of reagents and calibrators from different manufacturers or even different lots from the same manufacturer can introduce systematic biases.
-
Sample Handling and Preparation: Inconsistencies in sample collection, storage, and the lipid extraction process can significantly impact the final measured concentration.
-
Data Analysis and Interpretation: Differences in the software and parameters used for data processing, such as peak integration in chromatography, can lead to discrepancies in the reported results.
References
A Comparative Guide to the Signaling Potency of Phorbol Esters and Novel Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling potency of the well-characterized phorbol (B1677699) esters with that of the triacylglycerol 1,2-Eucin(13Z)-olein. Due to the current lack of publicly available experimental data on the signaling properties of this compound, this document will focus on a comprehensive overview of phorbol ester signaling and present a detailed experimental framework for the characterization and comparative analysis of novel lipid molecules.
Introduction to Signaling Potency Assessment
The activation of intracellular signaling pathways is a critical determinant of cellular function. Protein Kinase C (PKC) represents a family of key signaling enzymes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The potency of molecules that can modulate PKC activity is therefore of significant interest in biomedical research and drug development. Phorbol esters are potent activators of a subset of PKC isozymes and are often used as a benchmark for assessing the potency of new chemical entities. This compound is a triacylglycerol comprised of palmitic acid, oleic acid, and arachidonic acid moieties.[1] While its chemical structure is defined, its ability to modulate intracellular signaling pathways has not been extensively characterized in publicly accessible literature. This guide outlines the established signaling profile of phorbol esters and provides a roadmap for the experimental determination of the signaling potency of novel lipids such as this compound.
Section 1: Phorbol Esters as Potent Modulators of Protein Kinase C
Phorbol esters are a class of naturally occurring diterpenoids that are potent activators of conventional and novel PKC isoforms.[2] They act as structural and functional mimics of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC with high affinity.[3][4] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates.
The sustained activation of PKC by phorbol esters, which are not readily metabolized, can lead to a wide range of biological effects, and, upon prolonged exposure, can result in the downregulation of PKC isozymes.[5] This downregulation is a consequence of an increased rate of PKC degradation.[3]
Quantitative Data on Phorbol Ester-Mediated PKC Activation
The following table summarizes key parameters for two commonly used phorbol esters, Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu).
| Parameter | Phorbol 12-myristate 13-acetate (PMA/TPA) | Phorbol 12,13-dibutyrate (PDBu) | This compound |
| Binding Affinity (Kd) for PKC | Low nanomolar range | Low nanomolar range | Data not available |
| EC50 for PKC Activation | Nanomolar range | Nanomolar range | Data not available |
| PKC Isoform Specificity | Conventional (α, β, γ) and Novel (δ, ε, η, θ) | Conventional (α, β, γ) and Novel (δ, ε, η, θ) | Data not available |
| Metabolic Stability | High (not readily metabolized) | High (not readily metabolized) | Data not available |
| Long-term Effect on PKC | Downregulation | Downregulation | Data not available |
Signaling Pathway of Phorbol Ester-Induced PKC Activation
Caption: Canonical signaling pathway of PKC activation by phorbol esters.
Section 2: Experimental Workflow for Characterizing the Signaling Potency of this compound
To ascertain the signaling potency of this compound and enable a meaningful comparison with phorbol esters, a systematic experimental approach is required. As a triacylglycerol, it is plausible that this compound itself may not be the active signaling molecule, but rather its metabolic breakdown products, such as diacylglycerols, may possess biological activity. The following workflow outlines the key experiments to elucidate its signaling properties.
Caption: Proposed experimental workflow for characterizing signaling potency.
Detailed Experimental Protocols
1. In Vitro Protein Kinase C (PKC) Activity Assay
This assay directly measures the ability of a test compound to activate purified PKC.
-
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide by activated PKC. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol or the test compound)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate peptide, and the lipid activator (either a positive control like PMA, or varying concentrations of this compound).
-
Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-15 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of the test compound and compare it to the activity with the positive control.
-
2. Cell-Based PKC Translocation Assay
This assay visualizes the recruitment of PKC to the plasma membrane upon activation.
-
Principle: Cells are transfected with a PKC isozyme tagged with a fluorescent protein (e.g., GFP-PKCα). Upon activation, the fusion protein translocates from the cytoplasm to the plasma membrane, which can be visualized and quantified by fluorescence microscopy.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for a fluorescently-tagged PKC isozyme (e.g., pEGFP-C1-PKCα)
-
Transfection reagent
-
Fluorescence microscope with live-cell imaging capabilities
-
Test compounds (PMA as a positive control, this compound)
-
-
Procedure:
-
Seed the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the fluorescently-tagged PKC expression vector.
-
Allow 24-48 hours for protein expression.
-
Before imaging, replace the culture medium with a suitable imaging buffer.
-
Acquire baseline fluorescence images of the cells showing the cytoplasmic localization of the PKC fusion protein.
-
Add the test compound (PMA or this compound) to the cells.
-
Acquire time-lapse images to monitor the translocation of the fluorescently-tagged PKC from the cytoplasm to the plasma membrane.
-
Quantify the change in fluorescence intensity at the plasma membrane over time.
-
Section 3: Comparative Analysis and Potential Mechanistic Differences
A direct comparison of the signaling potency of this compound with phorbol esters would require the generation of quantitative data as outlined in the experimental workflow. The key comparative metrics would include the binding affinity (Kd or Ki) for PKC, the half-maximal effective concentration (EC50) for PKC activation in vitro and in cell-based assays, and the maximal activation level achievable.
A crucial difference between phorbol esters and a triacylglycerol like this compound is their metabolic fate and mechanism of generating the active signaling species.
Caption: Direct vs. potential indirect activation of PKC.
Phorbol esters directly and persistently activate PKC, leading to a strong and sustained downstream signal. In contrast, a triacylglycerol would likely require enzymatic processing by lipases to release diacylglycerol, which could then activate PKC. This would imply a potentially delayed and more transient signaling profile for this compound compared to phorbol esters, assuming it is indeed a substrate for cellular lipases that generate a PKC-activating diacylglycerol.
Conclusion
Phorbol esters are exceptionally potent activators of the PKC signaling pathway, serving as a gold standard for comparative studies. While this compound has been identified as a specific triacylglycerol, its biological activity and signaling potency remain to be elucidated through rigorous experimental investigation. The experimental framework provided in this guide offers a comprehensive approach for researchers to characterize the signaling properties of novel lipids like this compound and to draw meaningful comparisons with benchmark compounds such as phorbol esters. Such studies are essential for the discovery and development of new modulators of cellular signaling with therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase C activation potentiates gating of the vanilloid receptor VR1 by capsaicin, protons, heat and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Eicosen(13Z)-olein: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1,2-Eicosen(13Z)-olein, this guide outlines procedural steps to ensure safe handling and regulatory compliance within a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential, though minimal, health effects and to use appropriate personal protective equipment (PPE).
Potential Health Effects:
-
Eyes: May cause irritation in sensitive individuals.[1]
-
Skin: Prolonged exposure may cause mild irritation or dermatitis in sensitive individuals.[1]
-
Inhalation: Excessive inhalation of oil mist may affect the respiratory system.[1]
-
Ingestion: Not expected to cause adverse effects under normal laboratory use, though large amounts may cause gastric irritation.[2]
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or chemical goggles | To protect against accidental splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | NIOSH-approved respirator for organic vapors | Recommended if oil mists are generated.[1] |
Step-by-Step Disposal Protocol
Disposal of 1,2-Eicosen(13Z)-olein should be conducted in accordance with all national and local regulations for non-hazardous chemical waste.
-
Containerization:
-
Keep the 1,2-Eicosen(13Z)-olein in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, clean container made of a compatible material (e.g., glass or polyethylene).
-
Ensure the new container is properly labeled with the full chemical name and any relevant hazard information (though none is expected).
-
-
Waste Segregation:
-
Do not mix 1,2-Eicosen(13Z)-olein with other waste streams, particularly hazardous chemicals such as solvents, acids, or bases.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Store away from strong oxidizing agents, heat, flames, and other sources of ignition.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for chemical waste.
-
Provide the EHS office with the full chemical name and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, be aware that the substance will make surfaces slippery.[3]
-
Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[3]
-
Sweep or scoop the absorbed material into a designated, sealable container for disposal.
-
Clean the spill area with soap and water or a suitable detergent.[2]
-
Dispose of the spill cleanup materials as non-hazardous waste, in accordance with institutional and local guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,2-Eicosen(13Z)-olein.
Caption: Disposal workflow for 1,2-Eicosen(13Z)-olein.
References
Essential Safety and Handling Guide for 1,2-Di-(13Z)-octadecenoyl-glycerol
This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Di-(13Z)-octadecenoyl-glycerol, a diglyceride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. A face shield should be used if there is a splash hazard. | To protect eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. Check manufacturer's data for specific chemical compatibility. | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat is required. For larger quantities or splash risks, a chemically resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | To prevent inhalation of aerosols or vapors. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for the safe handling of 1,2-Di-(13Z)-octadecenoyl-glycerol.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a functioning safety shower and eyewash station are immediately accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
All handling of 1,2-Di-(13Z)-octadecenoyl-glycerol should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the substance. Use appropriate laboratory equipment (spatulas, glassware, etc.) for transfers.
-
If heating the substance, do so in a controlled manner (e.g., using a heating mantle or water bath) within the fume hood to prevent the generation of hazardous vapors.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Place the contaminated absorbent material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of 1,2-Di-(13Z)-octadecenoyl-glycerol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: All waste containing 1,2-Di-(13Z)-octadecenoyl-glycerol, including unused product and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Prohibited Actions: Do not dispose of 1,2-Di-(13Z)-octadecenoyl-glycerol down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of 1,2-Di-(13Z)-octadecenoyl-glycerol.
Caption: Workflow for safe handling and disposal of 1,2-Di-(13Z)-octadecenoyl-glycerol.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
